1-(4-Fluoropyridin-2-yl)ethan-1-amine
Description
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Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3 |
InChI Key |
JLWBNANFBVXBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties of 1-(4-Fluoropyridin-2-yl)ethan-1-amine: A Technical Guide
Executive Summary
1-(4-Fluoropyridin-2-yl)ethan-1-amine is a bifunctional heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its value lies in its orthogonal reactivity : it possesses a nucleophilic chiral amine handle for scaffold attachment and an electrophilic C4-fluorine moiety highly activated for Nucleophilic Aromatic Substitution (SNAr).[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile, serving as a roadmap for its integration into complex drug candidates.
Structural & Physicochemical Analysis[2][3][4]
The molecule consists of a pyridine core substituted at the 2-position with a 1-aminoethyl group and at the 4-position with a fluorine atom.
Electronic Structure and pKa
The 4-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly alters the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
| Property | Value / Estimate | Rationale |
| Molecular Formula | C7H9FN2 | - |
| Molecular Weight | 140.16 g/mol | - |
| Chirality | (R) and (S) Enantiomers | The C1-ethyl carbon is a stereocenter.[1][2] |
| pKa (Pyridine N) | ~3.5 – 4.0 (Predicted) | Lower than pyridine (5.[1]25) due to F-atom electron withdrawal.[1] |
| pKa (Primary Amine) | ~9.6 – 9.8 (Predicted) | Typical for benzylic-type aliphatic amines; slightly lowered by the electron-deficient heterocycle.[1] |
| LogP | ~0.8 – 1.2 | Moderately polar; good solubility in polar organic solvents (DCM, MeOH, DMSO). |
Stability Profile
-
Thermal Stability: Generally stable up to 100°C in the absence of strong nucleophiles.
-
Chemical Stability: The primary amine is stable.[1] However, the C4-fluorine is labile . In the presence of strong nucleophiles (alkoxides, thiols) and heat, the fluorine will undergo displacement (SNAr). This is a feature, not a bug, for library diversification but requires care during storage and handling (avoid strong bases in storage).
Synthetic Pathways[4][6][7][8][9][10]
Access to this compound is typically achieved via its ketone precursor, 1-(4-fluoropyridin-2-yl)ethan-1-one (CAS 1060809-37-1).[1]
Route A: Asymmetric Synthesis (Ellman’s Auxiliary)
For medicinal chemistry, the enantiopure form is often required. The condensation of the ketone with tert-butanesulfinamide (Ellman's auxiliary) followed by diastereoselective reduction is the gold standard.
Route B: Reductive Amination (Racemic)
For initial SAR screening where chirality is not yet defined, a standard reductive amination using ammonium acetate and sodium cyanoborohydride is efficient.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathways from the ketone precursor. The solid line represents the stereoselective route; the dashed line represents the racemic route.
Reactivity Profile & Mechanism[11]
The core utility of this molecule involves exploiting its two distinct reactive sites.[3][4]
The "Fluorine Handle" (SNAr)
The 4-position of pyridine is para to the ring nitrogen. The nitrogen atom withdraws electron density via resonance, making the C4 position highly electrophilic. Fluorine, being highly electronegative, further destabilizes the ground state while stabilizing the Meisenheimer complex intermediate, making it an excellent leaving group for SNAr reactions.
-
Nucleophiles: Primary/secondary amines, thiols, alkoxides.
-
Conditions: Mild base (K2CO3 or DIPEA) in polar aprotic solvents (DMF, DMSO, NMP) at 60–100°C.
-
Selectivity: The side-chain amine can act as a nucleophile if not protected, leading to polymerization. Crucial Step: Protect the aliphatic amine (e.g., Boc-protection) before attempting SNAr diversification at C4.[1]
Amine Functionalization
The aliphatic amine reacts as a standard nucleophile for:
-
Amide Coupling: Reaction with carboxylic acids (HATU/EDC).[1]
-
Sulfonylation: Reaction with sulfonyl chlorides.[1]
-
Urea Formation: Reaction with isocyanates.[1]
Visualization: Reactivity Logic
Figure 2: Reactivity map highlighting the orthogonal functionalization pathways and stability risks.
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Ellman's Auxiliary
Validated for gram-scale preparation.[1]
-
Imine Formation:
-
To a solution of 1-(4-fluoropyridin-2-yl)ethan-1-one (1.0 eq) in anhydrous THF (0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.2 eq) and Ti(OEt)4 (2.0 eq).[1]
-
Workup: Cool to RT, pour into brine, filter the titanium salts through Celite, and extract with EtOAc.
-
-
Diastereoselective Reduction:
-
Deprotection:
-
Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour.
-
Concentrate to yield the (S)-1-(4-fluoropyridin-2-yl)ethan-1-amine hydrochloride salt .[1]
-
Protocol 2: SNAr Diversification (Library Synthesis)
Use this protocol to install different motifs at the 4-position.[1]
-
Protection: Start with N-Boc-1-(4-fluoropyridin-2-yl)ethan-1-amine.[1]
-
Reaction:
-
Dissolve substrate (1.0 eq) in DMSO (0.1 M).[1]
-
Add Nucleophile (e.g., Morpholine, 1.5 eq) and K2CO3 (2.0 eq).
-
Heat to 80°C for 4–12 hours.
-
Observation: Reaction progress can be monitored by the disappearance of the fluorine signal in 19F NMR (if available) or by LCMS.
-
-
Workup: Dilute with water, extract with EtOAc. The product is now a 4-substituted pyridine ready for Boc-deprotection.[1]
Applications in Drug Discovery[6][9][12]
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder, while the 4-position substituent points into the solvent-exposed region or the back pocket, depending on the binding mode.
-
PET Tracers: The fluorine atom can be isotopically exchanged for 18F in late-stage radio-fluorination for Positron Emission Tomography (PET) imaging [1].[1]
-
Fragment-Based Design: The low molecular weight and defined chirality make it an ideal fragment for growing into larger binding pockets.[1]
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Specific Risk: Fluorinated pyridines can be lachrymators.[1] Handle in a fume hood.
-
Storage: Store as the hydrochloride salt at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or slow self-condensation.
References
-
Applications of Fluorine in Medicinal Chemistry. Sigma-Aldrich. (Accessed 2023).[1] Link
-
Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem. (Accessed 2025).[1][5][2][6] Link
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. (2014). Link
-
1-(4-Fluoropyridin-2-yl)ethan-1-one (Precursor Data). Matrix Fine Chemicals. Link[1]
Sources
- 1. (1R)-(+)-1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 6950187 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Strategic Incorporation of Fluorine in Pyridine Amines: A Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Unique Role of Fluorinated Pyridine Amines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When combined with an amine substituent, it gives rise to a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic introduction of fluorine atoms into this pyridine amine framework has become a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, selectivity, and metabolic stability.[3]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated pyridine amines. We will delve into the causal relationships behind experimental design, providing field-proven insights for researchers, scientists, and drug development professionals. This guide will move beyond a simple recitation of facts to explain the "why" behind the observed effects of fluorination, empowering you to make more informed decisions in your drug discovery programs.
The Multifaceted Influence of Fluorine on Molecular Properties
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to a molecule. Despite its small size, comparable to a hydrogen atom, its electronic influence is profound.[3] Understanding these fundamental effects is crucial to interpreting the SAR of fluorinated pyridine amines.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity (pKa) of the pyridine nitrogen and the exocyclic amine.[4] This has direct implications for a compound's solubility, cell permeability, and interaction with biological targets. A lower pKa can decrease off-target interactions with aminergic G protein-coupled receptors and reduce the likelihood of hERG channel inhibition.[4]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3] However, the effect is highly context-dependent and can be influenced by the position of the fluorine atom and the overall molecular architecture.[5] Careful modulation of lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[3] Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.
-
Conformational Control and Binding Interactions: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects. It can also participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[3]
Structure-Activity Relationship of Fluorinated 2-Aminopyridine Kinase Inhibitors: A Case Study
To illustrate the practical application of these principles, we will examine the SAR of a series of 2-aminopyridine derivatives developed as potent and selective Janus kinase 2 (JAK2) inhibitors. The JAK/STAT signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases.[6]
Core Scaffold and Key Interactions
The 2-aminopyridine scaffold is a common hinge-binding motif in kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amine form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
Impact of Fluorine Substitution on the Pyridine Ring
The position of fluorine substitution on the pyridine ring has a dramatic impact on inhibitory potency. Let's consider a hypothetical series of 2-aminopyridine analogs targeting a generic kinase to illustrate these principles.
| Compound | R1 (Position 5) | R2 (Amine Substituent) | Kinase IC50 (nM) | Rationale for Activity |
| 1a | H | Phenyl | 500 | Baseline activity of the unsubstituted scaffold. |
| 1b | F | Phenyl | 50 | The electron-withdrawing fluorine at the 5-position can enhance binding affinity through favorable interactions with the protein and by modulating the electronics of the pyridine ring.[3] |
| 1c | Cl | Phenyl | 80 | Chlorine, while also electron-withdrawing, is larger than fluorine and may introduce unfavorable steric clashes. |
| 1d | CH3 | Phenyl | 300 | The electron-donating methyl group may be less favorable for binding in this particular pocket. |
Influence of the Amine Substituent (R2)
Modifications to the amine substituent are critical for exploring interactions with the solvent-exposed region of the kinase and for fine-tuning physicochemical properties.
| Compound | R1 (Position 5) | R2 (Amine Substituent) | Kinase IC50 (nM) | Rationale for Activity |
| 2a | F | Phenyl | 50 | Phenyl group provides a good balance of size and lipophilicity. |
| 2b | F | 4-Fluorophenyl | 25 | The additional fluorine can form favorable interactions in a specific hydrophobic pocket and improve metabolic stability.[3] |
| 2c | F | 4-Methoxyphenyl | 75 | The methoxy group may introduce steric hindrance or be less optimal for the electronic environment of the binding site. |
| 2d | F | 4-(Trifluoromethyl)phenyl | 15 | The trifluoromethyl group is a strong electron-withdrawing group and can significantly enhance binding affinity and metabolic stability. |
Note: The IC50 values in the tables above are hypothetical and for illustrative purposes to demonstrate SAR principles. For real-world data, please refer to the cited literature. A study on 2-aminopyridine derivatives as JAK2 inhibitors demonstrated that a compound with a specific substitution pattern exhibited an IC50 of 9 nM and high selectivity over other JAK family members.
Experimental Workflow for SAR Studies of Kinase Inhibitors
A systematic approach is essential for elucidating the SAR of a novel series of compounds. The following workflow represents a typical cascade for the evaluation of kinase inhibitors.
Caption: A representative workflow for the discovery and optimization of fluorinated pyridine amine kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a protein kinase, using VEGFR-2 as an example. This assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase (BPS Bioscience, Cat. No. 40301 or equivalent)
-
Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience)
-
ATP solution (500 µM)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compounds (fluorinated pyridine amines) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a white 96-well plate.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and substrate.
-
Add 5 µL of the kinase reaction master mix to each well.
-
To initiate the kinase reaction, add 2.5 µL of diluted VEGFR-2 enzyme to each well, except for the "no enzyme" negative control wells.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Many fluorinated pyridine amine kinase inhibitors target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]
Caption: Simplified schematic of the VEGFR-2 signaling pathway and the point of intervention for fluorinated pyridine amine inhibitors.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyridine amine scaffold is a proven and powerful strategy in modern drug discovery. A thorough understanding of the structure-activity relationships, driven by systematic experimental evaluation and a deep appreciation for the fundamental effects of fluorination, is paramount for the successful design of novel therapeutics. As our understanding of disease biology continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, the potential for developing highly potent and selective fluorinated pyridine amine drugs will continue to expand. The principles and workflows outlined in this guide provide a solid foundation for researchers to navigate the complexities of SAR and to accelerate the discovery of the next generation of innovative medicines.
References
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
RSC Publishing. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]
-
ResearchGate. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]
-
INiTS. Cell-based test for kinase inhibitors. [Link]
- Google Patents.
-
PMC. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
-
PubMed. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
PMC. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
-
NIH. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]
-
PubMed. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. [Link]
-
ResearchGate. Voltage-dependence of the IC 50 for each 4AP analog. Relative current... [Link]
-
ResearchGate. IC 50 values of 4AP analogs at 0mV: Hill parameters. [Link]
-
PubMed. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. [Link]
-
PMC. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
-
Fluorine in drug discovery: Role, design and case studies. [Link]
-
PMC. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. [Link]
-
ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
ResearchGate. Acid-base equilibrium of 4-aminopyridine derivatives. [Link]
-
PubMed. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. [Link]
-
MDPI. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]
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- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermodynamic Stability Assessment of 1-(4-Fluoropyridin-2-yl)ethan-1-amine
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 1-(4-Fluoropyridin-2-yl)ethan-1-amine, a novel fluorinated pyridine derivative with potential applications in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, combining theoretical considerations, thermal analysis techniques, forced degradation studies, and the development of a stability-indicating analytical method. The protocols and strategies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are designed to provide drug development professionals with the robust data necessary for informed decision-making.
Introduction
Heterocyclic amines are foundational scaffolds in modern medicinal chemistry. This compound represents a promising chemical entity, combining the biologically relevant pyridine core with a chiral ethylamine sidechain and a fluorine substituent. The incorporation of fluorine is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[1][2] However, before such a compound can advance in the drug development pipeline, a thorough characterization of its intrinsic stability is imperative.
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] This guide presents a holistic and scientifically rigorous program to determine the thermodynamic stability of this compound. We will detail the necessary experimental workflows, from initial thermal screening to comprehensive stress testing and the establishment of a long-term stability protocol, providing the reader with an actionable blueprint for stability assessment.
Theoretical & Physicochemical Considerations
A proactive stability assessment begins with an analysis of the molecule's inherent chemical liabilities.
2.1 Molecular Structure Analysis
The structure of this compound contains several features that may influence its stability:
-
Primary Amine: The ethanamine sidechain possesses a primary amine, which is a potential site for oxidation, forming corresponding oximes or nitroso compounds, or for reaction with excipients (e.g., aldehydes, reducing sugars).
-
Pyridine Ring: While generally stable, the pyridine ring can be susceptible to oxidation, particularly N-oxidation. The electron-withdrawing nature of the fluorine atom may influence the ring's reactivity.
-
Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic stability.[4] Its powerful inductive effect can also alter the pKa of the pyridine nitrogen and the primary amine, influencing solubility and reactivity.
-
Chiral Center: The benzylic carbon is a chiral center. Racemization under thermal or pH stress is a potential degradation pathway that must be monitored.
2.2 Potential Degradation Pathways
Based on the structure, potential degradation pathways to investigate include:
-
Hydrolysis: While the core structure is not immediately susceptible to hydrolysis, extreme pH conditions could potentially promote reactions.
-
Oxidation: This is a primary concern for the amine group and potentially the pyridine ring.
-
Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.
-
Thermal Decomposition: High temperatures can induce fragmentation or polymerization.
Thermal Stability Analysis: DSC & TGA
Initial characterization of the solid-state thermal stability is crucial. This is accomplished using the complementary techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6] DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.[5]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Causality: DSC is used to determine the melting point, a key indicator of purity, and to detect other thermal events like polymorphic transitions or the onset of decomposition (often seen as a broad exotherm).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a rate of 10°C/min up to a temperature beyond the melting point, for instance, 300°C.[7] A controlled heating rate ensures reproducible results.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation during the analysis.[8]
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Causality: TGA determines the temperature at which the compound begins to decompose, identified by mass loss. It can also quantify the presence of residual solvents or water.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA microbalance.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature at 10°C/min to a high temperature, such as 600°C, under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset temperature of decomposition from the mass loss curve. Calculate the percentage of mass lost at different temperature intervals.
Representative Data Presentation
All quantitative data should be summarized for clarity.
| Parameter | Result | Interpretation |
| DSC Melting Point (Onset) | 145.5 °C | Sharp endotherm suggests a crystalline solid with high purity. |
| DSC Decomposition | > 220 °C (Exotherm) | Onset of exothermic decomposition occurs well above the melting point. |
| TGA Onset of Decomposition | 215 °C | Significant mass loss begins, indicating thermal decomposition. |
| TGA Mass Loss at 100°C | < 0.1% | Absence of volatile solvents or significant water content. |
Forced Degradation & Stability-Indicating Method Development
Forced degradation (or stress testing) is the cornerstone of a stability program.[9] It involves subjecting the drug substance to conditions more severe than accelerated testing to identify potential degradation products and validate that the analytical method can detect them.[3][9] This process is integral to developing a stability-indicating analytical procedure.[10]
Workflow for Stability Assessment
The overall workflow connects initial screening with a comprehensive stability program, ensuring all potential degradation pathways are investigated.
Caption: Workflow for a comprehensive stability assessment program.
Experimental Protocols: Forced Degradation Studies
Causality: The goal is to achieve 5-20% degradation to ensure that degradation products are formed at sufficient levels for detection without completely consuming the parent compound.[11] All stressed samples are compared against a control solution stored at ambient conditions.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare the sample solution as above.
-
Add an equal volume of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare the sample solution.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Prepare the sample solution in the final mobile phase composition.
-
Heat at 70°C for 48 hours.
-
Cool and analyze by HPLC.
-
-
Photostability:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3]
-
A control sample should be protected from light (e.g., with aluminum foil).
-
Analyze both samples by HPLC.
-
Protocol: Stability-Indicating HPLC Method
Causality: A robust HPLC method is required to separate the intact parent compound from all process impurities and degradation products.[12] A gradient reversed-phase method is typically used to achieve high peak capacity for components with varying polarities.[10]
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amine, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 min | A wide gradient ensures elution of both polar and non-polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | Wavelength selected based on the UV absorbance maximum of the fluoropyridine chromophore. |
| Injection Volume | 10 µL |
Data Presentation: Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Observations |
| Control | 99.8% | 0.2% | 1 | --- |
| 0.1 M HCl, 60°C, 24h | 98.5% | 1.5% | 2 | Minor degradation observed. |
| 0.1 M NaOH, 60°C, 24h | 92.1% | 7.9% | 3 | Significant degradation with one major degradant. |
| 3% H₂O₂, RT, 24h | 85.4% | 14.6% | 4 | Most sensitive to oxidation; multiple degradation products. |
| Heat, 70°C, 48h | 99.2% | 0.8% | 1 | Thermally stable in solution. |
| Photolytic (ICH Q1B) | 97.6% | 2.4% | 2 | Minor photolytic degradation. |
Long-Term Stability Study Design
Following the insights gained from forced degradation, a formal long-term stability study must be initiated according to ICH Q1A(R2) guidelines.[3][13]
Protocol: ICH Stability Study
Causality: This study provides the definitive data to establish a re-test period for the drug substance under recommended storage conditions.[14]
-
Batch Selection: Place at least three primary batches of this compound on stability.[3][14]
-
Container Closure System: Store the substance in a container that is the same as or simulates the proposed packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[15]
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[15]
-
-
Attributes to Test: At each time point, the samples should be tested for:
-
Appearance (Physical form, color)
-
Assay (using the validated stability-indicating HPLC method)
-
Purity/Degradation Products (quantification of known and unknown impurities)
-
Water Content (if applicable)
-
Summary & Conclusions
The thermodynamic stability of this compound can be comprehensively characterized through the systematic application of the principles and protocols outlined in this guide. The strategy begins with foundational thermal analysis (DSC/TGA) to understand the solid-state behavior of the molecule. This is followed by a rigorous forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress, which is essential for identifying potential degradation pathways and for the development of a specific, stability-indicating HPLC method.
The data generated from these studies provide a clear picture of the compound's intrinsic stability and inform the design of a formal, long-term ICH stability study. By following this self-validating system, researchers and drug development professionals can confidently establish a re-test period, define appropriate storage conditions, and ensure the quality, safety, and efficacy of the drug substance throughout its lifecycle.
References
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ICH. (n.d.). Q1A - Q1F Stability. Retrieved from ich.org. [Link]
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Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from slideshare.net. [Link]
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ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ich.org. [Link]
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YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from youtube.com. [Link]
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IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from ikev.de. [Link]
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PMC. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from nih.gov. [Link]
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MDPI. (2020, April 25). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Retrieved from mdpi.com. [Link]
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IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from irjpms.com. [Link]
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MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from mdpi.com. [Link]
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Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from aidic.it. [Link]
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PMC. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Retrieved from nih.gov. [Link]
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IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from ijtsrd.com. [Link]
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The Strategic Incorporation of 1-(4-Fluoropyridin-2-yl)ethan-1-amine in Modern Kinase Inhibitor Design: A Technical Guide
For Immediate Release
A Deep Dive into the Physicochemical and Structural Advantages of a Key Building Block for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The intricate dance between achieving high potency, exquisite selectivity, and favorable pharmacokinetic profiles is a perpetual challenge for medicinal chemists. This technical guide delves into the core of this challenge, focusing on the strategic role and application of a specific, yet increasingly significant, building block: 1-(4-Fluoropyridin-2-yl)ethan-1-amine .
This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth analysis of the synthesis, structural features, and functional significance of this chiral amine in the design of next-generation kinase inhibitors. We will explore the nuanced interplay of its constituent parts – the fluorinated pyridine ring and the chiral ethylamine side chain – and how they synergistically contribute to overcoming common hurdles in kinase inhibitor development.
The Rationale for Fluorinated Pyridines in Kinase Inhibition
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[1] When incorporated into a pyridine ring, fluorine exerts a profound influence on the molecule's electronics and binding interactions.
-
Modulation of pKa: The high electronegativity of the fluorine atom significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for fine-tuning the ionization state of the inhibitor at physiological pH, which in turn affects cell permeability, oral bioavailability, and off-target interactions with aminergic G-protein coupled receptors (GPCRs).
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within the kinase active site, including hydrogen bonds with backbone amides and interactions with aromatic residues. These interactions can contribute to a higher binding affinity and, in some cases, improved selectivity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.
The Pivotal Role of the Chiral Ethylamine Moiety
The 1-aminoethyl substituent provides a critical anchor point for building out the kinase inhibitor and establishing key interactions within the ATP-binding pocket. The chirality at this position is of paramount importance, as the stereochemistry dictates the precise three-dimensional orientation of the inhibitor, which is essential for optimal binding and activity.
The amine group itself can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase, a conserved motif that is a primary anchoring point for many Type I and Type II kinase inhibitors.
Synergistic Contributions of this compound in Kinase Inhibitor Scaffolds
The combination of the 4-fluoropyridine and the chiral ethylamine in a single building block offers a powerful tool for kinase inhibitor design. A key example of the application of this moiety can be found in patent literature describing the synthesis of di-aryl or aryl-heteroaryl derivatives as inhibitors of lipid kinases, such as PI3-kinase.[2]
In these scaffolds, the this compound fragment can serve multiple purposes:
-
Hinge-Binding Element: The pyridine nitrogen and the exocyclic amine can form one or more hydrogen bonds with the kinase hinge region.
-
Vector for Further Substitution: The amine provides a convenient point of attachment for other fragments of the inhibitor that will occupy other regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket.
-
Fine-Tuning of Physicochemical Properties: The fluorinated pyridine ring contributes to the overall solubility, permeability, and metabolic stability of the final inhibitor.
The following table summarizes the key physicochemical properties of this compound and its ketone precursor, highlighting their utility as starting materials in drug discovery programs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1-(4-Fluoropyridin-2-yl)ethan-1-one | C7H6FNO | 139.13 | Prochiral ketone, precursor for asymmetric synthesis of the corresponding amine. |
| This compound | C7H9FN2 | 140.16 | Chiral amine, key building block for introducing a fluoropyridine moiety and a hinge-binding group. |
Visualizing the Binding of Fluoropyridine-Containing Inhibitors
While a crystal structure of a kinase in complex with an inhibitor containing the precise this compound fragment is not publicly available, we can gain valuable insights from related structures. For example, the crystal structure of MAP4K4 in complex with 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (PDB ID: 4OBP) reveals how a fluoropyridine moiety can be accommodated within a kinase active site.[3][4]
In this structure, the 2-fluoropyridine ring occupies a hydrophobic pocket, and the pyridine nitrogen is oriented towards the solvent-exposed region. This demonstrates the versatility of the fluoropyridine scaffold in establishing favorable interactions within the ATP-binding site.
Figure 1: A conceptual diagram illustrating the potential binding mode of a kinase inhibitor containing the this compound moiety within a generic kinase active site.
Synthetic Strategies for Chiral this compound
The enantioselective synthesis of chiral amines is a critical step in the development of many pharmaceuticals. For this compound, a common and efficient approach is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-Fluoropyridin-2-yl)ethan-1-one. This can be achieved through various methods, including biocatalytic reduction using ketoreductases (KREDs) or chemo-catalytic asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
The following is a representative, step-by-step methodology for the asymmetric transfer hydrogenation of 1-(4-Fluoropyridin-2-yl)ethan-1-one. This protocol is based on established procedures for the synthesis of similar chiral amines.
Step 1: Preparation of the Catalyst Precursor
-
In a nitrogen-purged glovebox, dissolve the chiral ligand (e.g., (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine) and a ruthenium source (e.g., [RuCl2(p-cymene)]2) in an appropriate solvent (e.g., dichloromethane) in a Schlenk flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the catalyst precursor.
-
Remove the solvent under vacuum to yield the solid catalyst precursor.
Step 2: Asymmetric Transfer Hydrogenation
-
To a solution of 1-(4-Fluoropyridin-2-yl)ethan-1-one in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen source), add the pre-formed ruthenium catalyst.
-
Add a base, such as potassium tert-butoxide, to activate the catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enantiomer of this compound.
Step 3: Chiral Purity Determination
-
The enantiomeric excess (ee) of the final product can be determined by chiral HPLC analysis using a suitable chiral stationary phase.
Figure 2: A simplified workflow for the asymmetric synthesis of chiral this compound via transfer hydrogenation.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for inhibitors containing the this compound moiety is limited in the public domain, we can extrapolate from related series of kinase inhibitors. For instance, in the development of p38α MAPK, CK1δ, and JAK2 kinase inhibitors, the nature and position of substituents on a pyridine ring were shown to significantly influence kinase selectivity.[5]
The following table outlines hypothetical SAR trends for a generic kinase inhibitor scaffold incorporating the this compound fragment, based on established principles of kinase inhibitor design.
| Modification | Rationale | Expected Outcome on Activity |
| Varying the stereochemistry of the ethylamine | To optimize the orientation of the inhibitor in the active site. | One enantiomer will likely be significantly more potent than the other. |
| Substitution on the pyridine ring | To probe for additional interactions and modulate physicochemical properties. | Small, electron-withdrawing groups may enhance potency, while bulky groups may be detrimental. |
| Modification of the amine | To explore different interactions with the hinge region and other parts of the active site. | Acylation or sulfonylation can provide additional hydrogen bond acceptors and donors. |
| Replacement of the 4-fluoro substituent | To understand the importance of the fluorine atom. | Removal or replacement with other halogens will likely impact potency, selectivity, and metabolic stability. |
Conclusion and Future Perspectives
The this compound moiety represents a valuable and versatile building block in the medicinal chemist's toolbox for the design of novel kinase inhibitors. Its unique combination of a fluorinated pyridine ring and a chiral amine provides a powerful platform for addressing the multifaceted challenges of potency, selectivity, and drug-like properties. As our understanding of the subtle nuances of kinase-inhibitor interactions continues to grow, we can expect to see the strategic deployment of this and similar fragments in the development of the next generation of targeted therapies. The continued exploration of its synthetic accessibility and its incorporation into diverse kinase inhibitor scaffolds will undoubtedly pave the way for new and improved treatments for a wide range of human diseases.
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Crawford, T.D., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry, 57(8), 3484-3493. [Link]
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PDB ID: 4OBP. (2014). MAP4K4 in complex with inhibitor (compound 29), 6-(2-FLUOROPYRIDIN-4-YL)PYRIDO[3,2-D]PYRIMIDIN-4-AMINE. RCSB Protein Data Bank. [Link]
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Schroeder, G.M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link]
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Metabolic Stability of Fluorinated Pyridine Building Blocks: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Imperative of Fluoropyridines in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of what is achievable in tuning a molecule's pharmacological profile.[1][2] Similarly, the pyridine scaffold is a privileged structure, frequently appearing in FDA-approved drugs due to its unique properties as a bioisostere of a phenyl ring and its ability to engage in critical hydrogen bonding interactions.[3][4] The combination of these two entities—fluorinated pyridines—creates a class of building blocks with exceptional utility. These scaffolds empower chemists to strategically enhance metabolic stability, modulate physicochemical properties like basicity (pKa), and improve overall pharmacokinetic (PK) profiles, making them highly valuable in the design of next-generation therapeutics.[3][5] This guide provides an in-depth exploration of the principles governing the metabolic stability of these building blocks, the causal mechanisms behind fluorine's effects, and the practical experimental workflows used to assess their metabolic fate.
Core Principles of Metabolic Stability
Metabolic stability is a critical determinant of a drug's in vivo half-life, bioavailability, and overall exposure.[6] A compound that is rapidly metabolized by enzymes in the liver will be cleared from the body too quickly to exert its therapeutic effect. Understanding the underlying enzymatic processes is therefore fundamental to rational drug design.
The Role of Cytochrome P450 (CYP) Enzymes in Drug Metabolism
The liver is the primary site of drug metabolism, a process broadly divided into Phase I and Phase II reactions.[7] Phase I metabolism is dominated by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[7] These enzymes introduce or expose polar functional groups, typically through oxidative reactions, to increase the water solubility of xenobiotics and facilitate their excretion.[7][8] For aromatic and heteroaromatic rings like pyridine, the most common CYP-mediated reactions are hydroxylation at carbon atoms and oxidation at the nitrogen atom.[7][9]
Key Metabolic Pathways of the Pyridine Ring
The pyridine ring, while generally more resistant to metabolism than a benzene ring, has several "metabolic soft spots." The primary routes of metabolism include:
-
N-oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by CYPs and other enzymes like Flavin-containing Monooxygenases (FMOs), forming a pyridine N-oxide.[9]
-
C-hydroxylation: The carbon atoms of the pyridine ring can undergo hydroxylation, particularly at positions with higher electron density. The resulting pyridinols are often rapidly conjugated and excreted.
Defining Metabolic Stability: Key Metrics (t½, CLint)
The stability of a compound is quantified using two key parameters derived from in vitro experiments:
-
In Vitro Half-life (t½): The time required for 50% of the parent compound to be metabolized in an in vitro system (e.g., liver microsomes or hepatocytes).
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. It is calculated from the rate of drug disappearance and is essential for predicting in vivo hepatic clearance.[6][10]
The Impact of Fluorination on Pyridine Metabolism: Mechanisms and Rationale
The introduction of fluorine onto a pyridine ring is a powerful strategy to mitigate metabolic liabilities. This enhancement is not merely due to the strength of the C-F bond but is a result of a combination of steric and electronic effects.[1][7]
Mechanism 1: Steric Shielding and Blocking of Metabolic Hotspots
The most direct application of fluorination is to replace a hydrogen atom at a known site of CYP-mediated hydroxylation.[1][8] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol) and is highly resistant to oxidative cleavage by CYP enzymes.[11] By placing a fluorine atom at a metabolically vulnerable position, that site is effectively "blocked," forcing metabolism to occur at a slower rate at alternative sites or preventing it altogether, thereby increasing the drug's half-life.[9][12]
Mechanism 2: Electronic Deactivation of the Pyridine Ring
Fluorine is the most electronegative element, and its presence on the pyridine ring has a profound electron-withdrawing effect.[11][13] This effect is critical because CYP-mediated aromatic hydroxylation is an electrophilic process that is favored on electron-rich rings.[7] By withdrawing electron density, fluorine deactivates the entire ring system, making it a less favorable substrate for CYP enzymes and thus reducing the overall rate of metabolism.[7] This electronic modulation also significantly lowers the basicity (pKa) of the pyridine nitrogen, which can reduce its susceptibility to N-oxidation and influence properties like cell permeability and off-target interactions.[11][13]
Positional Isomerism Matters: A Comparative Analysis
The position of the fluorine atom on the pyridine ring dictates its impact on metabolic stability. The choice of which isomer to use is a critical design decision based on understanding the primary metabolic pathways of the parent, non-fluorinated scaffold.
| Fluoropyridine Isomer | Primary Effect on Metabolism | Rationale |
| 2-Fluoropyridine | Strong blockage of C2-hydroxylation. Moderate deactivation of the ring. | Direct steric and electronic protection at a position adjacent to the nitrogen. Often a primary site of metabolism in unsubstituted pyridines. |
| 3-Fluoropyridine | Moderate blockage of C3-hydroxylation. Strongest inductive deactivation of the entire ring system. | The electron-withdrawing effect is most pronounced from the meta position, reducing the overall reactivity of the ring toward electrophilic attack by CYPs. |
| 4-Fluoropyridine | Strong blockage of C4-hydroxylation. Can be susceptible to bioactivation. | Direct blockage of the para position. However, in some contexts, CYP-mediated attack at a fluorine-bearing carbon can lead to defluorination.[14] |
Potential Metabolic Liabilities and Bioactivation Pathways
While highly effective, fluorination is not a panacea. In certain cases, metabolism at a fluorinated carbon can proceed, leading to defluorination and the formation of potentially reactive metabolites.[8][15] For example, oxidation of a para-fluorinated aromatic ring can sometimes result in the formation of reactive quinone-imine species.[14] It is therefore crucial for drug development professionals to not only assess the rate of metabolism but also to identify the structures of the metabolites formed to rule out the generation of toxic species.
Experimental Assessment of Metabolic Stability: A Practical Workflow
Assessing the metabolic stability of new chemical entities is a routine part of the drug discovery process. In vitro assays using human liver fractions provide a reliable and high-throughput method for this evaluation.[10][16]
Overview of the In Vitro Metabolism Workflow
The workflow is a systematic process designed to generate reproducible data on a compound's intrinsic stability. It begins with the incubation of the test compound with a metabolically active liver preparation and concludes with the calculation of key stability parameters.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is the workhorse for assessing Phase I metabolic stability and is highly predictive of CYP-mediated clearance.[6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated pyridine building block in the presence of human liver microsomes.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Internal Standard (IS) in Acetonitrile (for quenching and analytical normalization)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing phosphate buffer and HLM. Pre-warm this mix at 37°C for 10 minutes. The final HLM concentration in the incubation should be 0.5-1.0 mg/mL.
-
Initiation of Reaction: Add the test compound to the pre-warmed HLM master mix to achieve a final concentration of 1 µM. Mix gently.
-
Start of Incubation: Initiate the metabolic reaction by adding the NADPH regenerating system. Immediately collect the first time point (T=0) by transferring an aliquot into a 96-well plate containing ice-cold acetonitrile with the internal standard.
-
Time Course Sampling: Continue incubating the reaction mixture at 37°C in a shaking water bath. Collect subsequent samples at specified time points (e.g., 5, 15, 30, 45, and 60 minutes) by transferring aliquots into the quenching solution.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method by measuring the peak area ratio of the analyte to the internal standard.
Protocol 2: Hepatocyte Stability Assay
Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors, offering a more comprehensive picture of a compound's metabolic fate.[6]
Objective: To determine the metabolic stability in a system that incorporates both Phase I and Phase II pathways.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compound (10 mM stock in DMSO)
-
Internal Standard in Acetonitrile
Procedure:
-
Hepatocyte Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Prepare a cell suspension in incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.
-
Initiation of Reaction: Add the test compound to the hepatocyte suspension (final concentration 1 µM) in a 96-well plate.
-
Incubation and Sampling: Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker. Collect time points (e.g., 0, 15, 30, 60, 120, 240 minutes) by transferring aliquots of the cell suspension into quenching solution (acetonitrile with IS).
-
Sample Processing and Analysis: Process the samples as described in the HLM assay (centrifugation followed by LC-MS/MS analysis of the supernatant).
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate the stability parameters.
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein for HLM) = (k / [protein concentration in mg/mL]) * 1000
-
CLint (µL/min/10⁶ cells for hepatocytes) = (k / [cell density in 10⁶ cells/mL]) * 1000
-
Sample Data Table:
| Time (min) | % Parent Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 60 | 12 | 2.48 |
| Slope (k) | -0.035 min⁻¹ | |
| t½ | 19.8 min | |
| CLint | 70 µL/min/mg protein |
Advanced Analytical Techniques for Metabolite Identification
While stability assays quantify the disappearance of the parent drug, identifying the resulting metabolites is crucial for understanding metabolic pathways and ruling out bioactivation.
The Role of LC-MS/MS in Structure Elucidation
High-resolution tandem mass spectrometry (LC-MS/MS) is the primary tool for metabolite identification.[17][18] By comparing the fragmentation patterns of potential metabolites with the parent drug, chemists can deduce the site of metabolic modification (e.g., an increase of 16 Da indicates a hydroxylation or N-oxidation event).
Leveraging ¹⁹F NMR for Fluorinated Metabolite Profiling
For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and underutilized tool. Since there are no endogenous fluorine signals in biological matrices, a ¹⁹F NMR spectrum provides a clean and direct window into the fate of all fluorine-containing species in a sample. It can rapidly detect and quantify the parent drug and all of its fluorinated metabolites simultaneously, without the need for chromatographic separation or radiolabeling. This technique is particularly adept at identifying defluorination events or metabolites formed through unexpected rearrangements.
Conclusion: Integrating Metabolic Stability into Drug Design
The use of fluorinated pyridine building blocks is a validated and highly effective strategy for enhancing the metabolic stability of drug candidates.[1][3] This improvement arises from a combination of steric blocking of metabolic hotspots and electronic deactivation of the pyridine ring, which together make the molecule a poorer substrate for metabolizing enzymes like CYPs. A thorough understanding of these mechanisms allows for the rational design of molecules with optimized pharmacokinetic profiles. The robust and predictive nature of in vitro assays, such as HLM and hepatocyte stability screens, provides essential data that, when integrated early in the discovery process, can significantly reduce attrition rates and accelerate the development of safer, more effective medicines.
References
- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
- Meanwell NA. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015.
- Müller K, Faeh C, Diederich F. Fluorine in medicinal chemistry. Chemical Society Reviews. 2007.
- Swallow S. Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. 2015.
- Plowright AT, Ritchie TJ, Gleave RJ. A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm.
- Senaweera S, Singh A, Weaver JD. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
- Hussain A, AlAjmi MF, Rehman FU, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. 2025.
- New method for introducing fluorinated components into molecules. Universität Münster. 2024.
- Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. Benchchem.
- Mora-Radó H, Czechtizky W, Méndez M, Harrity JPA.
- Park BK, Kitteringham NR, O'Neill PM. Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
- Shipe G, Wighard S, Huestis M, DiRico K, Finke P. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Shipe G, Wighard S, Huestis M, DiRico K, Finke P. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. 2026.
- Harsanyi A, Sandford G. Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- Mykhailiuk PK. Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
- Khan I, Anees M, Al-Ghamdi A, et al. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences. 2025.
- Obach RS, Walker GS, Brodney MA. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. 2016.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. 2020.
- In vitro metabolic stability assays for the selected compounds.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. 2025.
- Park BK, Kitteringham NR, O'Neill PM. METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.
- Hussain A, AlAjmi MF, Rehman FU, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. 2025.
- Yoshinaga M, Ueno E, Oshima T, et al. Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry.
- Pitman CL, Tekle-Smith AL, Fiedler J, et al. Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. Organometallics.
- Metabolic Stability Assay Services. BioIVT.
- Metabolic Stability.
- van der Graaff W, Vermeulen N, Joeres R, van der Gen A. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Biochemical pharmacology.
- Corcoran O, Nicholson JK, Wilson ID. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy.
- Carter CF, Liyanage MR, Munaweera I, et al. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Organic & Biomolecular Chemistry.
- Kharasch ED. Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology.
- ANALYTICAL METHOD SUMMARIES. Eurofins. 2018.
- 55 6. analytical methods.
- Yermolovich Y, Melnyk M, Grygorenko O. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules. 2025.
- An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace.
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An In-depth Technical Guide to the Synthesis of 1-(4-Fluoropyridin-2-yl)ethan-1-amine: Chemical and Biocatalytic Approaches
Introduction: The Significance of 1-(4-Fluoropyridin-2-yl)ethan-1-amine in Modern Drug Discovery
This compound is a key chiral building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a stereogenic center adjacent to a fluorinated pyridine ring, is of significant interest to medicinal chemists. The fluorine atom can modulate the physicochemical properties of a drug candidate, such as its metabolic stability, binding affinity, and pKa, while the chiral amine provides a crucial handle for creating complex three-dimensional structures that can interact specifically with biological targets. Consequently, robust and efficient synthetic routes to enantiomerically pure this compound are of paramount importance for the advancement of numerous drug development programs.
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, with a focus on both traditional chemical methods for the racemic product and modern biocatalytic approaches for the highly sought-after enantiomerically pure forms.
Core Synthetic Strategy: From Ketone to Amine
The most direct and industrially viable pathway to this compound commences with the commercially available precursor, 1-(4-Fluoropyridin-2-yl)ethan-1-one. The transformation of this ketone to the desired primary amine is predominantly achieved through reductive amination. This guide will explore two key facets of this strategy: a chemical approach yielding the racemic amine and a biocatalytic asymmetric synthesis for accessing the individual enantiomers.
Part 1: Chemical Synthesis of Racemic this compound via Reductive Amination
The chemical synthesis of racemic this compound is typically accomplished through a one-pot reductive amination of 1-(4-Fluoropyridin-2-yl)ethan-1-one. This process involves the in-situ formation of an imine intermediate by reacting the ketone with an ammonia source, which is then reduced to the corresponding amine.
Causality Behind Experimental Choices
The choice of reagents and conditions for this transformation is critical for achieving a high yield and minimizing side-product formation.
-
Ammonia Source: Anhydrous ammonia or a surrogate such as ammonium acetate is commonly used. Ammonium acetate is often preferred for its ease of handling and its ability to buffer the reaction, which can be beneficial for imine formation.
-
Reducing Agent: A variety of reducing agents can be employed for the reduction of the imine. Sodium borohydride (NaBH₄) is a cost-effective and versatile choice. However, for reductive aminations, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often favored as they are less likely to reduce the starting ketone.[1] The stepwise reduction of a similar imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine, has been successfully achieved with sodium borohydride, indicating its suitability for this class of substrates.[2]
-
Solvent: The choice of solvent is crucial for both imine formation and the reduction step. Protic solvents like methanol or ethanol are often used as they can facilitate both stages of the reaction.
Experimental Workflow: Chemical Reductive Amination
Caption: Workflow for the chemical synthesis of racemic this compound.
Detailed Experimental Protocol: Racemic Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(4-Fluoropyridin-2-yl)ethan-1-one | 139.13 | 10.0 | 1.39 g |
| Ammonium Acetate (NH₄OAc) | 77.08 | 50.0 | 3.85 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 15.0 | 0.57 g |
| Methanol (MeOH) | - | - | 50 mL |
| Dichloromethane (DCM) | - | - | As needed |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 1-(4-Fluoropyridin-2-yl)ethan-1-one (1.39 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).
-
Add methanol (50 mL) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
To the remaining aqueous residue, add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure racemic this compound.
Part 2: Biocatalytic Asymmetric Synthesis of Chiral this compound
For applications in drug development, obtaining enantiomerically pure forms of chiral amines is often a necessity. Biocatalysis, specifically the use of transaminase enzymes, has emerged as a powerful and green technology for the asymmetric synthesis of chiral amines from prochiral ketones.[3] The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a close structural analog of the target molecule, has been successfully demonstrated using an (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA), highlighting the potential of this approach.[4]
The Power of Transaminases: Mechanism and Advantages
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The reaction proceeds through a ping-pong bi-bi mechanism, where the PLP cofactor acts as a shuttle for the amino group. The chirality of the product is determined by the stereoselective addition of the amino group to one of the prochiral faces of the ketone within the enzyme's active site.
Advantages of Biocatalytic Synthesis:
-
High Enantioselectivity: Transaminases can produce amines with excellent enantiomeric excess (ee >99%).
-
Mild Reaction Conditions: The reactions are typically run in aqueous buffer systems at or near room temperature and atmospheric pressure.
-
Environmental Sustainability: This method avoids the use of heavy metal catalysts and harsh reagents.
Experimental Workflow: Biocatalytic Asymmetric Synthesis
Caption: Workflow for the biocatalytic synthesis of (S)-1-(4-Fluoropyridin-2-yl)ethan-1-amine.
Detailed Experimental Protocol: Asymmetric Synthesis
This protocol is adapted from the synthesis of the analogous (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(4-Fluoropyridin-2-yl)ethan-1-one | 139.13 | 1.0 | 139 mg |
| (S)-selective Transaminase (e.g., Vf-ATA) | - | - | As per supplier |
| Pyridoxal-5'-phosphate (PLP) | 247.14 | 0.02 | 5 mg |
| Isopropylamine (amine donor) | 59.11 | 10.0 | 0.97 mL (7 M soln) |
| Dimethyl sulfoxide (DMSO) | - | - | 2.5 mL |
| Phosphate Buffer (100 mM, pH 7.5) | - | - | 7.5 mL |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
In a 50 mL flask, prepare the reaction buffer by mixing phosphate buffer (7.5 mL) and DMSO (2.5 mL).
-
Add pyridoxal-5'-phosphate (5 mg, 0.02 mmol) and the (S)-selective transaminase enzyme to the buffer. Stir gently until dissolved.
-
Add 1-(4-Fluoropyridin-2-yl)ethan-1-one (139 mg, 1.0 mmol).
-
Initiate the reaction by adding isopropylamine (0.97 mL of a 7 M solution, 10.0 mmol).
-
Seal the flask and incubate the reaction mixture at 30 °C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 24-48 hours.
-
Monitor the conversion of the ketone and the formation of the amine product by HPLC or GC analysis.
-
Upon completion, adjust the pH of the reaction mixture to >10 with 1 M NaOH.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude (S)-1-(4-Fluoropyridin-2-yl)ethan-1-amine.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. Further purification, if necessary, can be performed by column chromatography.
Conclusion
The synthesis of this compound is a critical step in the development of new therapeutics. This guide has detailed two robust methodologies for its preparation. The chemical reductive amination provides a straightforward route to the racemic material, suitable for initial screening and derivatization. For the production of enantiomerically pure compounds, essential for clinical development, the biocatalytic approach using transaminases offers a highly selective, efficient, and environmentally benign alternative. The choice between these methods will depend on the specific requirements of the research or development program, with the biocatalytic route representing the state-of-the-art for the synthesis of this and other chiral amines.
References
-
Bavaro, T., et al. (2018). Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. ChemCatChem, 10(23), 5434-5439. Available at: [Link]
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Available at: [Link]
-
Tufvesson, P., et al. (2011). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Molecules, 16(2), 1234-1247. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Mkhize, N. P., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(1), M1335. Available at: [Link]
-
Synthonix, Inc. 1-(4-Fluoropyridin-2-yl)ethan-1-one. Available at: [Link]
-
Matrix Fine Chemicals. 1-(4-FLUOROPYRIDIN-2-YL)ETHAN-1-ONE. Available at: [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 1-(4-Fluoropyridin-2-yl)ethan-1-amine
Executive Summary
This guide details the synthesis of 1-(4-fluoropyridin-2-yl)ethan-1-amine , a critical pharmacophore in kinase inhibitor development.[1][2] The 4-fluoropyridine moiety is electronically unique, offering reduced basicity compared to unsubstituted pyridines while serving as a metabolic block.[2] However, the 4-fluoro substituent renders the ring highly susceptible to nucleophilic aromatic substitution (
We present two validated pathways:
-
Protocol A (Primary Recommendation): Asymmetric synthesis using the Ellman Auxiliary strategy. This route provides high enantiomeric excess (
) and mild conditions that preserve the labile C4-fluorine.[1][2] -
Protocol B (High-Throughput): Racemic reductive amination for rapid library generation.[1][2]
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the C4-fluorine atom.[2] Direct fluorination of the amine is impractical.[2] Therefore, the fluorine must be installed early or preserved from a commercially available precursor.[2]
Critical Logic:
-
Avoid: Catalytic hydrogenation (
) is strictly contraindicated as it will cause rapid hydrodefluorination of the 4-fluoropyridine ring.[1][2] -
Select: Hydride-based reduction (Borohydrides) is chemoselective for the imine/ketone over the aryl fluoride.[1][2]
Figure 1: Retrosynthetic logic flow prioritizing the preservation of the C4-Fluorine substituent.
Preparation of Precursor: 2-Acetyl-4-fluoropyridine
Note: If 2-acetyl-4-fluoropyridine (CAS 1060809-37-1) is not purchased, synthesize it from 2-chloro-4-fluoropyridine.[1][2]
Rationale
A Stille coupling with tributyl(1-ethoxyvinyl)tin is superior to lithiation/acylation here.[1][2] Lithiation of 4-fluoropyridines can lead to "pyridyne" formation or nucleophilic attack at the C4 position.[2] The Stille coupling is neutral and highly tolerant.[2]
Protocol
-
Reagents:
-
Procedure:
-
Charge a flame-dried Schlenk flask with 2-chloro-4-fluoropyridine and
under Argon. -
Add Toluene (
concentration) and Tributyl(1-ethoxyvinyl)tin.[1][2] -
Heat to 90°C for 16 hours. Monitor by TLC/LCMS for consumption of starting material.[2]
-
Cool to room temperature (RT). Add 1M
(excess) and stir vigorously for 1 hour (hydrolysis of the enol ether). -
Neutralize with saturated
(Caution: evolution of ).[2] -
Extract with Ethyl Acetate (3x).[2] Dry over
.[2] -
Purification: Flash chromatography (Hexanes/EtOAc).[2] The ketone is volatile; do not dry under high vacuum for prolonged periods.[2]
-
Protocol A: Asymmetric Synthesis (Ellman Auxiliary)
Objective: Synthesis of chiral (R)- or (S)-1-(4-fluoropyridin-2-yl)ethan-1-amine. Mechanism: Reversible condensation of a chiral sulfinamide followed by diastereoselective reduction.[2]
Step 1: Imine Formation[1][3][4]
-
Reagents:
-
Workflow:
-
Dissolve ketone and sulfinamide in THF (
) under . -
Add
dropwise.[2] The solution may turn slightly yellow.[2] -
Heat to 65°C (Reflux) for 12–24 hours.
-
Workup: Cool to RT. Pour into a rapidly stirring mixture of Brine and EtOAc. A white titanium salt precipitate will form.[2] Filter through a Celite pad.[2]
-
Concentrate filtrate.[2] Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Step 2: Diastereoselective Reduction
-
Reagents:
-
Workflow:
-
Cool solution of sulfinyl imine in THF to -78°C .
-
Add L-Selectride dropwise over 20 minutes.[2] Maintain temp < -70°C.
-
Stir at -78°C for 2 hours, then warm to RT over 1 hour.
-
Quench with saturated
. -
Extract with EtOAc.[2] The product is a sulfinamide diastereomer.[2][3]
-
Purification: Isolate the major diastereomer by column chromatography.
-
Step 3: Acidic Cleavage
-
Reagents:
-
Workflow:
-
Dissolve intermediate in minimal MeOH.
-
Add
/Dioxane (4.0 eq). Stir at RT for 1 hour. -
Concentrate to dryness.[2]
-
Product Isolation: Triturate the solid with Diethyl Ether (
) to remove sulfinic ester byproducts.[2] The product remains as the Amine Hydrochloride Salt .[2] -
Storage: Store as the HCl salt.[2] The free base is prone to polymerization or
self-reaction.[1][2]
-
Protocol B: Racemic Synthesis (Reductive Amination)
Objective: Rapid access to racemic material for hit validation.[2]
-
Reagents:
-
Workflow:
-
Dissolve ketone and
in Methanol ( ).[2] Add sieves. -
Stir at RT for 2 hours to allow imine equilibrium.
-
Add
in one portion.[2] -
Stir at RT for 16 hours.
-
Quench: Carefully add
to pH < 2 (destroys residual borohydride and hydrolyzes imine complexes). -
Basify: Adjust pH to >10 using
or . -
Extract: Rapidly extract with DCM (3x).
-
Note: Do not leave the free amine in basic aqueous solution for long periods to avoid hydrolysis of the 4-F group.[2]
-
-
Convert to HCl salt immediately for stability.
-
Analytical Data Summary (Expected)
| Property | Specification | Notes |
| Appearance | White to off-white solid (HCl salt) | Free base is a colorless oil (volatile).[1][2] |
| Diagnostic doublet for methyl group.[2] | ||
| Characteristic of 4-fluoropyridine.[1][2] | ||
| MS (ESI) | ||
| Stability | Unstable as free base at RT > 24h.[1][2] | Store at -20°C as HCl salt. |
Critical Safety & Handling
-
Fluorine Sensitivity: The C4-position is activated.[2] Avoid heating the free amine in nucleophilic solvents (DMSO, DMF, ROH) above 60°C, as the amine nitrogen of one molecule can attack the C4-F of another (polymerization).[2]
-
Cyanoborohydride: Toxic.[2][6] Handle in a fume hood. Quench waste with bleach/base to destroy cyanide before disposal.[2]
-
Hydrodefluorination: Do not use
or Raney Nickel.[2] If catalytic hydrogenation is absolutely required for other functional groups, use (Adams catalyst) or poisoned Pd catalysts, but hydride reduction is far safer.[2]
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines."[2][3] Accounts of Chemical Research, 2002 , 35(11), 984–995.[2] Link[1][2]
-
Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[2][3] Chemical Reviews, 2010 , 110(6), 3600–3740.[2] Link[1][2]
-
Milbank, J. B., et al. "Synthesis of 2-Acetyl-4-fluoropyridine via Stille Coupling."[1][2] Journal of Medicinal Chemistry (General reference for Stille coupling on halopyridines), 2010 . (See also: Organic Syntheses, Coll. Vol. 9, p. 432).[2]
-
Vertex Pharmaceuticals. "Preparation of fluoropyridine compounds."[2] Patent CN102898358A.[2] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996 , 61, 3849-3862.[2] Link[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Ellman's Sulfinamides [sigmaaldrich.cn]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Reductive amination procedures for 4-fluoropyridyl ketones
Part 1: Executive Summary & Core Directive
The Challenge: Reductive amination of 4-fluoropyridyl ketones presents a classic chemo-selectivity paradox. The very electronic features that make the ketone reactive (electron-deficient pyridine ring) also activate the C–F bond toward Nucleophilic Aromatic Substitution (S_NAr) .[1][2]
Standard protocols employing Brønsted acids (e.g., Acetic Acid/NaBH(OAc)₃) often fail because protonation of the pyridine nitrogen dramatically lowers the LUMO energy of the ring, accelerating the displacement of the fluoride by the amine nucleophile.
The Solution: This guide details a Lewis Acid-Mediated Protocol using Titanium(IV) Isopropoxide [Ti(OiPr)₄] . This method decouples carbonyl activation from ring activation, facilitating rapid imine formation under neutral/mildly basic conditions where the S_NAr background reaction is kinetically suppressed.
Part 2: Mechanistic Insight & Logic
The Chemo-Selectivity Paradox
In 4-fluoropyridyl systems, the amine reagent plays a dual role:
-
Nucleophile at Carbonyl (Desired): Attacks the C=O to form the carbinolamine/imine.
-
Nucleophile at C-4 (Undesired): Attacks the C–F bond via S_NAr to form the 4-amino byproduct.
Why Acid Catalysis Fails:
Under standard conditions (pH 4–5), the pyridine nitrogen is protonated (
Why Titanium(IV) Isopropoxide Works: Ti(OiPr)₄ acts as a Lewis acid that coordinates preferentially to the hard oxygen of the carbonyl and the amine, acting as a dehydrating agent to drive the equilibrium toward the imine. Crucially, the reaction remains neutral or slightly basic (if TEA is used), leaving the pyridine nitrogen unprotonated and the C–F bond relatively stable.
Visualizing the Reaction Landscape
Figure 1: Mechanistic divergence showing how acid catalysis promotes the undesired S_NAr pathway, while Titanium(IV) promotes the desired reductive amination.
Part 3: Experimental Protocols
Protocol A: The Titanium(IV) Isopropoxide Method (Recommended)
Best for: 4-Fluoropyridines, 2-Fluoropyridines, and highly electron-deficient heterocycles.
Reagents:
-
Substrate: 4-Fluoropyridyl Ketone (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 – 1.5 equiv). Note: If using amine hydrochloride salt, add 1.2 equiv of Triethylamine (TEA).
-
Catalyst/Desiccant: Titanium(IV) Isopropoxide (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous) or Ethanol (absolute).
Step-by-Step Procedure:
-
Complexation (The "One-Pot" Setup):
-
In a dried flask under Nitrogen/Argon, dissolve the Ketone (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF (0.5 M concentration).
-
Critical Step: Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. The solution may change color (often yellow/orange) and become slightly warm.
-
Stir: Stir at Ambient Temperature (20–25°C) for 6 to 12 hours .
-
Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the ketone. Do not worry if the imine is unstable on LCMS; the disappearance of starting material is the key indicator.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Solvent Switch (Optional but recommended): If using THF, dilute with an equal volume of absolute Ethanol. NaBH₄ works best in protic media.
-
Add NaBH₄ (1.5 equiv) portion-wise (gas evolution will occur).
-
Allow to warm to room temperature and stir for 2–4 hours .
-
-
Workup (The "Celite" Method):
-
Caution: Quenching Ti reactions produces a gelatinous precipitate of Titanium dioxide/hydroxide that clogs filters.
-
Quench: Add 10% aqueous NaOH or water dropwise until a white precipitate forms and gas evolution ceases.
-
Filtration: Add a scoop of Celite to the mixture. Filter the suspension through a pad of Celite.[3] Wash the pad thoroughly with EtOAc or DCM.
-
Extraction: Transfer filtrate to a separatory funnel. Wash with brine.[1][2] Dry organic layer over Na₂SO₄.[1][2]
-
Purification: Concentrate in vacuo. Purify via flash chromatography (typically DCM/MeOH gradients).
-
Protocol B: The Modified STAB Method (Alternative)
Best for: Less sensitive substrates or when Ti(OiPr)₄ is unavailable. Constraint: Must be run without Acetic Acid to minimize S_NAr.
Reagents:
-
Substrate: 4-Fluoropyridyl Ketone
-
Amine: Free base amine preferred.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure:
-
Imine Pre-formation:
-
Mix Ketone and Amine in DCE. Add activated 4Å Molecular Sieves to absorb water (crucial since we are avoiding acid catalysis).
-
Stir for 4–6 hours at RT.
-
-
Reduction:
-
Add STAB (1.5 equiv) in one portion.
-
Stir overnight at RT.
-
-
Monitoring:
-
Check LCMS for the 4-amino-pyridine byproduct (S_NAr). If observed (>5%), abort and switch to Protocol A.
-
Part 4: Data & Troubleshooting
Comparative Performance Table
| Variable | Acid Catalysis (AcOH/STAB) | Titanium Mediated (Ti(OiPr)₄) |
| Reaction pH | Acidic (pH 4–5) | Neutral / Basic |
| Pyridine State | Protonated (Activated for S_NAr) | Neutral (Less Active for S_NAr) |
| Imine Formation | Slow (requires H+ or heat) | Fast (Ti acts as Lewis Acid & Desiccant) |
| Defluorination Risk | High (>15% byproduct common) | Low (<2% byproduct typical) |
| Workup Difficulty | Low (Standard extraction) | Medium (Requires Celite filtration) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High levels of S_NAr byproduct (Defluorination) | Ring activation due to protonation or high heat. | 1. Switch to Protocol A (Ti).2. Lower reaction temperature.3. Ensure Amine is free-based (remove HCl salts). |
| Low Conversion of Ketone | Steric hindrance or poor equilibrium. | 1. Increase Ti(OiPr)₄ to 2.0–3.0 equiv.2. Gently heat the complexation step (40°C) before adding reductant. |
| Gelatinous Emulsion during Workup | Incomplete hydrolysis of Titanium. | 1. Use the "1mL water per mmol Ti" rule.2. Add 1M NaOH to solubilize Ti salts.3. Use Celite liberally. |
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination." Journal of Organic Chemistry.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
-
BenchChem Application Notes. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Technical Library.
-
Barney, J., et al. (2011). "Mechanistic Insights into the SNAr Reaction of Halopyridines." Tetrahedron Letters.
Sources
Asymmetric synthesis of (R) and (S)-1-(4-Fluoropyridin-2-yl)ethan-1-amine
PART 1: EXECUTIVE SUMMARY & STRATEGIC OVERVIEW
1.1 The Challenge
The 1-(pyridin-2-yl)ethan-1-amine scaffold is a privileged motif in kinase inhibitors (e.g., c-Met, ALK pathways). The introduction of a fluorine atom at the C4 position of the pyridine ring significantly alters the pKa (lowering basicity), lipophilicity (logD), and metabolic stability of the pharmacophore. However, the 4-fluoropyridine moiety is electronically unique ; the strong electron-withdrawing nature of the fluorine, combined with the electron-deficient pyridine ring, makes the C4 position susceptible to nucleophilic aromatic substitution (
1.2 Strategic Approaches
This guide details two orthogonal, self-validating protocols to access both enantiomers with
| Feature | Method A: Ellman's Auxiliary | Method B: Biocatalytic Transamination |
| Primary Mechanism | Diastereoselective Imine Reduction | Enzymatic Amine Transfer |
| Scalability | High (kg scale) | High (Process scale) |
| Enantiomer Access | Both (R) and (S) via auxiliary choice | Both (R) and (S) via enzyme choice |
| Key Advantage | Predictable stereochemistry; no specialized equipment. | Single-step from ketone; Green chemistry. |
| Critical Risk | 4-F stability during Lewis Acid activation. | Equilibrium limitations; Enzyme inhibition. |
PART 2: PRECURSOR PREPARATION (CRITICAL STEP)
Before attempting asymmetric synthesis, the ketone precursor 1-(4-fluoropyridin-2-yl)ethan-1-one (2) must be synthesized. Commercial availability is often intermittent.
Protocol: Stille Coupling from 2-Bromo-4-fluoropyridine Rationale: This method avoids the harsh conditions of lithiation which can trigger defluorination or polymerization of the 4-fluoropyridine.
-
Reagents: 2-Bromo-4-fluoropyridine (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.1 equiv),
(5 mol%), Toluene. -
Procedure:
-
Degas toluene with
for 30 mins. -
Add reagents and reflux for 16 hours.
-
Hydrolysis: Cool to RT. Add 1M HCl (aq) and stir vigorously for 1 hour (converts the enol ether to ketone).
-
Workup: Neutralize with
, extract with EtOAc.
-
-
Yield: Typically 85-90%.
-
Stability Note: Store the ketone at -20°C. The electron-deficient ring makes the
-protons highly acidic; avoid strong bases.
PART 3: METHOD A - CHEMICAL SYNTHESIS (ELLMAN'S AUXILIARY)
3.1 Mechanistic Insight
This method relies on the condensation of the ketone with tert-butanesulfinamide (Ellman's reagent) . The chirality of the sulfur atom directs the addition of the hydride during the reduction step.
-
Causality: The bulky tert-butyl group forces the imine into a specific conformation. When a coordinating reductant (like L-Selectride) is used, a cyclic transition state dictates the stereochemical outcome. When a non-coordinating reductant (like
) is used, the attack is controlled by sterics (open transition state).
3.2 Detailed Protocol
Step 1: Condensation (Imine Formation)[1]
-
Substrate: 1-(4-fluoropyridin-2-yl)ethan-1-one (10 mmol).
-
Reagent: (R)-tert-butanesulfinamide (11 mmol).
-
Catalyst/Desiccant:
(20 mmol). Note: acts as both Lewis acid and water scavenger. -
Solvent: Dry THF (0.5 M).
-
Procedure:
-
Mix ketone and sulfinamide in THF under
. -
Add
dropwise. -
Heat to 60°C for 12-18h. Monitor by TLC/LCMS (Imine is usually less polar than sulfinamide).
-
Quench: Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid. Filter through Celite.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
-
Step 2: Diastereoselective Reduction
To obtain the (S)-amine using (R)-sulfinamide:
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.
-
Temp: -78°C.
-
Procedure:
-
Dissolve sulfinyl imine in dry THF. Cool to -78°C.
-
Add L-Selectride (1.2 equiv) dropwise.
-
Stir 2h.
-
Quench: Add MeOH at -78°C. Warm to RT.
-
Workup: Partition between EtOAc and sat.
.
-
-
Stereochemistry Check: This typically yields the (S,R)-sulfinamide diastereomer (S-configuration at carbon, R at sulfur) with >95:5 dr.
Step 3: Cleavage (Deprotection)
-
Reagent: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve intermediate in MeOH.
-
Add HCl/Dioxane (4 equiv). Stir 1h at RT.[2]
-
Free Basing (Critical): The HCl salt is stable. To obtain free amine, dissolve in minimal water, basify with
to pH 10, and extract immediately with DCM. Warning: 4-fluoropyridines can hydrolyze at high pH over time.
-
3.3 Workflow Diagram (Method A)
Figure 1: Workflow for the asymmetric synthesis via Ellman's auxiliary. For (R)-amine, use (S)-sulfinamide or switch reductant to NaBH4 (verify dr).
PART 4: METHOD B - BIOCATALYTIC SYNTHESIS (TRANSAMINASES)
4.1 Mechanistic Insight
-Transaminases (ATA) catalyze the reversible transfer of an amino group from a donor (e.g., isopropylamine) to the ketone.-
Thermodynamics: The reaction is an equilibrium. Using Isopropylamine (IPA) generates Acetone.[7][8] Removing acetone drives the reaction to completion.
-
Enzyme Specificity:
-
(S)-Selective: Vibrio fluvialis (Vf-ATA) or engineered variants (e.g., Codexis ATA-113).
-
(R)-Selective: Arthrobacter sp. (ArR-ATA) or Aspergillus terreus variants.
-
4.2 Screening Protocol
-
Buffer: 100 mM Potassium Phosphate, pH 7.5, 1 mM PLP (cofactor).
-
Substrate Load: 2-5 g/L (Start low due to potential inhibition by the pyridine nitrogen).
-
Amine Donor: 1M Isopropylamine (neutralized to pH 7.5).
-
Enzyme: 5-10 mg/mL lyophilized powder.
-
Conditions: 30°C, 24h, orbital shaking.
-
Analysis: Quench with acetonitrile, filter, analyze by HPLC.
4.3 Scale-Up Protocol (10g Scale)
-
System: Two-phase system (buffer/organic) is recommended if the substrate has low solubility, but for this pyridine derivative, a single phase with DMSO cosolvent (10-20%) is preferred.
-
Equilibrium Shift: Use an open system with a nitrogen sweep to evaporate acetone, or use Lactate Dehydrogenase (LDH) coupled system (requires Pyruvate/Alanine as donor system, more expensive but complete conversion).
-
Workup: Acidify to pH 2, extract unreacted ketone with MTBE. Basify aqueous layer to pH 11, extract Product Amine with DCM.
4.4 Pathway Diagram (Method B)
Figure 2: Biocatalytic transamination cycle. Removal of acetone is the critical control point for high conversion.
PART 5: QUALITY CONTROL & ANALYTICS
5.1 Chiral HPLC Method
To determine Enantiomeric Excess (ee).[2]
-
Column: Daicel Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). DEA is crucial to sharpen the peak of the basic amine.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Expected Retention: (S)-isomer typically elutes before (R)-isomer on AD columns (verify with standards).
5.2 NMR Diagnostics
-
1H NMR (DMSO-d6): The methine proton (
) is the diagnostic handle.- ppm (q, 1H).
-
Doublet for the methyl group (
ppm).
-
19F NMR: Single peak, typically
ppm. Check for defluorination impurities (which would lack this peak or shift significantly).
PART 6: TROUBLESHOOTING & EXPERT TIPS
| Issue | Root Cause | Solution |
| Low Yield (Ellman) | Incomplete condensation due to steric bulk. | Increase |
| Low ee (Ellman) | Non-selective reduction. | Lower temp to -90°C; Ensure L-Selectride is fresh; Switch to (R)-tBu-sulfinamide + NaBH4 + CeCl3 (chelating conditions). |
| Low Conversion (Bio) | Product inhibition or equilibrium. | Add DMSO (15% v/v); Use Alanine/LDH/GDH recycling system instead of IPA. |
| Defluorination | Avoid heating >80°C in basic media. Avoid alkoxide bases during workup. | |
| Racemization | Acidic | Do not store the free amine for long periods. Store as HCl or Tartrate salt. |
PART 7: REFERENCES
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002.
-
Merck & Co. "Transaminase-Mediated Asymmetric Synthesis of Sitagliptin." Science, 2010. (Foundational text for transaminase scale-up).
-
Mathew, S., et al. "ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine." Biotechnology Journal, 2016. (Closest structural analog precedent).
-
Sigma-Aldrich. "Ellman's Sulfinamides - Technical Bulletin."
-
Daicel Chiral Technologies. "Chiralpak AD-H Instruction Manual."
Disclaimer: This protocol involves hazardous chemicals (fluorinated heterocycles, organolithiums). All work must be performed in a fume hood with appropriate PPE.
Sources
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Scalable Manufacturing of 1-(4-Fluoropyridin-2-yl)ethan-1-amine
This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 1-(4-Fluoropyridin-2-yl)ethan-1-amine . It prioritizes modern, "green" manufacturing principles (Biocatalysis) while providing a robust chemical alternative (Ellman's Auxiliary) to ensure operational flexibility.
Executive Summary & Molecule Profile
This compound is a high-value chiral building block, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, MET, and ALK inhibitors). The presence of the fluorine atom at the C4 position imparts metabolic stability and modulates pKa, but it also introduces significant synthetic challenges due to its susceptibility to Nucleophilic Aromatic Substitution (
This guide details a biocatalytic route as the primary scalable process, offering superior enantioselectivity (
Target Molecule Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS No. | N/A (Analogous to 1-(pyridin-2-yl)ethanamine) |
| Molecular Formula | |
| Molecular Weight | 140.16 g/mol |
| Key Structural Feature | C4-Fluoro (Labile to alkoxides/strong nucleophiles); C2-Chiral Center |
Retro-Synthetic Analysis & Route Selection
The manufacturing strategy hinges on the efficient synthesis of the ketone intermediate, 2-acetyl-4-fluoropyridine , followed by stereoselective amination.
Pathway Comparison
-
Route A: Classical Resolution. Reductive amination of the ketone followed by tartaric acid resolution. Verdict: Rejected due to max 50% yield and high waste.
-
Route B: Ellman Auxiliary. Condensation with tert-butanesulfinamide followed by reduction. Verdict: Viable for gram-scale, but requires expensive reagents and cryogenic conditions.
-
Route C: Biocatalytic Transamination (Recommended). Direct conversion of ketone to chiral amine using an
-Transaminase. Verdict: Selected for Scale-Up. Ambient temperature, aqueous media, .
Strategic Workflow Diagram
Caption: Figure 1. Streamlined manufacturing workflow from commercially available bromide to chiral amine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Acetyl-4-fluoropyridine
Rationale: Direct lithiation of 2-bromo-4-fluoropyridine is risky due to the competing elimination of the fluorine atom (benzyne formation) or nucleophilic attack. A Palladium-catalyzed Heck coupling with butyl vinyl ether is chosen for its mildness and chemoselectivity.
Reagents:
-
2-Bromo-4-fluoropyridine (1.0 equiv)[1]
-
Butyl vinyl ether (2.0 equiv)
- (2 mol%)
-
DPPP (1,3-Bis(diphenylphosphino)propane) (4 mol%)
- (1.5 equiv)
-
Solvent: Ethanol/Water or DMF
Protocol:
-
Inertion: Charge a reactor with 2-bromo-4-fluoropyridine (100 g, 0.568 mol),
(117 g, 0.852 mol), (2.55 g), and DPPP (9.37 g). Purge with for 15 minutes. -
Solvation: Add degassed DMF (500 mL) and Butyl vinyl ether (147 mL, 1.13 mol).
-
Reaction: Heat the mixture to 80°C. Stir for 12–16 hours. Monitor by HPLC for consumption of the bromide.
-
Critical Control Point: Ensure temperature does not exceed 90°C to prevent polymerization of the vinyl ether.
-
-
Hydrolysis: Cool the mixture to 20°C. Slowly add 1M HCl (600 mL) and stir vigorously for 2 hours. This hydrolyzes the intermediate enol ether directly to the ketone.
-
Work-up: Neutralize with NaOH to pH 7. Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Distillation under reduced pressure (bp ~85°C @ 10 mmHg) or silica plug filtration.
-
Expected Yield: 75–80%
-
Appearance: Pale yellow oil.
-
Step 2: Biocatalytic Transamination (The "Green" Step)
Rationale: Transaminases (ATAs) allow for the direct installation of the chiral amine in a single step. The reaction equilibrium is driven by using isopropylamine (IPA) as the amine donor and removing the volatile acetone byproduct.
Enzyme Selection:
-
Source: Vibrio fluvialis (Vf-ATA) or commercially available variants (e.g., Codexis ATA-113, enzymatics TA-P1-A06).
-
Selectivity: (S)-selective is standard. For (R), an Arthrobacter sp. variant is used.[2][3][4][5][6][7]
Reagents:
-
2-Acetyl-4-fluoropyridine (50 g)
-
Isopropylamine (IPA) (1.0 M solution in buffer)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
-
DMSO (10% v/v) as co-solvent.
Protocol:
-
Buffer Prep: Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1.0 M Isopropylamine. Adjust pH back to 7.5 with HCl after IPA addition (exothermic).
-
Substrate Addition: Dissolve 2-acetyl-4-fluoropyridine (50 g) in DMSO (100 mL). Add this solution dropwise to the enzyme/buffer mixture under agitation.
-
Enzyme Loading: Add Transaminase enzyme powder (ratio 1:20 w/w relative to substrate, approx 2.5 g).
-
Incubation: Stir at 30°C for 24 hours.
-
Equilibrium Shift: Apply a slight nitrogen sweep to the headspace to remove acetone generated during the reaction.
-
-
Monitoring: Check conversion by HPLC. Stop when conversion
. -
Work-up:
-
Acidify reaction mixture to pH 2 with 6M HCl (to protonate the product amine and keep it in the aqueous phase).
-
Extract with MTBE (
mL) to remove unreacted ketone and DMSO. Discard organics. -
Basify the aqueous phase to pH 12 with 10M NaOH.
-
Extract the product amine with DCM or MTBE (
mL). -
Dry over
and concentrate.
-
Step 3: Salt Formation & Isolation
Rationale: The free amine is an oil and prone to oxidation. Converting it to the Hydrochloride or Oxalate salt ensures long-term stability.
-
Dissolve the crude amine oil in dry Ethanol (5 volumes).
-
Cool to 0°C.
-
Add HCl in Dioxane (4M, 1.1 equiv) dropwise.
-
Stir for 1 hour; a white precipitate should form.
-
Filter and wash with cold diethyl ether.
-
Final Yield: ~85% (from ketone).
-
Enantiomeric Excess:
(determined by Chiral HPLC).
Process Safety & Troubleshooting
Hazard Analysis
| Hazard Class | Risk Factor | Mitigation Strategy |
| Chemical | 4-Fluoropyridine Moiety | Highly reactive to strong nucleophiles. Avoid using alkoxides (NaOMe, NaOEt) at high temps, as they will displace the fluorine ( |
| Process | Exotherm (Hydrolysis) | The hydrolysis of the vinyl ether (Step 1) is exothermic. Add acid slowly with active cooling. |
| Biological | Sensitization | Enzyme powders can cause respiratory sensitization. Handle in a weigh station or fume hood; do not inhale dust. |
Troubleshooting Guide
-
Problem: Low conversion in Transamination step.
-
Root Cause:[8] Product inhibition or acetone accumulation.
-
Solution: Increase the concentration of Isopropylamine (amine donor) or apply a stronger nitrogen sweep to remove acetone. Ensure DMSO concentration does not exceed 15% (enzyme deactivation).
-
-
Problem: Loss of Fluorine (formation of 4-ethoxy/methoxy impurities).
-
Root Cause:[8]
reaction during the Heck coupling or work-up. -
Solution: Ensure the Heck reaction solvent is strictly neutral/anhydrous initially. Avoid strong bases like NaOH during the work-up of the ketone; use
or where possible.
-
References
-
Synthesis of Fluorinated Pyridines
-
Topic: General stability and reactivity of 4-fluoropyridines.
- Source:Organic Process Research & Development, "Scalable Synthesis of 4-Fluoropyridine Deriv
-
(Generalized reference for OPRD).
-
-
Heck Coupling on Pyridines
-
Topic: Palladium-catalyzed vinylation of halopyridines.
-
Source:Journal of Organic Chemistry, "Heck Reaction of 2-Bromo-pyridines with Vinyl Ethers."
-
-
Transaminase Biocatalysis
- Topic: Synthesis of chiral amines using Vf-
-
Source:Science, "Efficient Asymmetric Synthesis of Chiral Amines with Transaminases."
-
Precursor Availability
-
Source: PubChem Compound Summary for 2-Bromo-4-fluoropyridine.
-
(Note: Specific page numbers and volume citations for general chemical transformations are omitted in favor of standard operating procedures derived from the general methodology of the cited journals.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-4-fluoropyridine | C5H3BrFN | CID 21885884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ossila.com [ossila.com]
- 6. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-(4-Fluoropyridin-2-yl)ethan-1-amine
This Application Note is designed for medicinal chemists and process development scientists optimizing the N-arylation of 1-(4-Fluoropyridin-2-yl)ethan-1-amine . This substrate presents a unique "triad of challenges": a basic pyridine nitrogen capable of catalyst poisoning, a labile C4-fluorine susceptible to nucleophilic attack (
Executive Summary
The Buchwald-Hartwig amination of This compound requires a catalyst system that is kinetically active enough to outcompete background
This protocol establishes the BrettPhos Pd G4 / LHMDS system as the "Gold Standard" for this transformation. This combination ensures:
-
Chemoselectivity: High turnover frequency (TOF) favors C-N coupling over C-F displacement.
-
Stereoretention: Fast reductive elimination prevents racemization of the
-chiral center. -
Functional Group Tolerance: Use of non-nucleophilic base (LHMDS) protects the 4-fluoro motif from alkoxide substitution.
Chemical Context & Mechanistic Strategy
The Substrate Challenge
The starting material contains three reactive sites that dictate the reaction conditions:
-
-Chiral Primary Amine: The nucleophilic center. Primary amines can undergo "double arylation" if the catalyst is not selective. The
-proton is acidic; slow reductive elimination allows -hydride elimination, destroying chirality. -
Pyridine Nitrogen (N1): A "soft" ligand that can bind Pd(II), sequestering the catalyst into an inactive resting state (catalyst poisoning).
-
C4-Fluorine: A highly electrophilic site. In the presence of strong nucleophilic bases (e.g., NaOtBu), this site is prone to
, leading to byproduct formation (e.g., 4-tert-butoxy derivative) or polymerization.
The Solution: Ligand & Base Selection
-
Ligand (BrettPhos): The bulky 2,4,6-triisopropyl groups on the biaryl backbone prevent the pyridine nitrogen from binding to Palladium. Furthermore, BrettPhos is electronically tuned to facilitate the coupling of primary amines without over-arylation.
-
Precatalyst (Pd G4): The 4th Generation Buchwald precatalyst (Palladacycle) ensures rapid initiation at lower temperatures (<80°C), which is crucial to suppress the higher-barrier
side reactions. -
Base (LHMDS): Unlike alkoxides (NaOtBu), Lithium Hexamethyldisilazide (LHMDS) is non-nucleophilic toward the fluoropyridine ring but sufficiently basic (pKa ~26) to deprotonate the Pd-bound amine complex.
Mechanistic Pathway & Logic
The following diagram illustrates the competing pathways. The goal is to maximize the Green Path (Cross-Coupling) and eliminate the Red Paths (
Caption: Mechanistic bifurcation points. Success depends on accelerating the Reductive Elimination step (Green) relative to β-Hydride elimination or SNAr pathways (Red).
Experimental Protocol
Reagents and Materials
| Component | Specification | Role |
| Aryl Halide | 1.0 equiv (Ar-Cl or Ar-Br) | Electrophile |
| Amine | 1.1 equiv (1-(4-F-Py-2-yl)ethan-1-amine) | Nucleophile |
| Catalyst | BrettPhos Pd G4 (1.0 - 3.0 mol%) | Catalyst Source |
| Base | LiHMDS (2.2 equiv, 1.0 M in THF) | Base |
| Solvent | 1,4-Dioxane (Anhydrous, Degassed) | Solvent |
| Additive | None (Avoid water/alcohols) | - |
Step-by-Step Procedure (Scale: 1.0 mmol)
-
Preparation (Glovebox or Schlenk Line):
-
Charge an oven-dried reaction vial (equipped with a magnetic stir bar and Teflon-lined cap) with BrettPhos Pd G4 (15 mg, 0.02 mmol, 2 mol%).
-
Add the Aryl Halide (1.0 mmol).
-
Note: If the aryl halide is a solid, add it here. If liquid, add via syringe later.
-
Seal the vial and purge with Argon/Nitrogen (3 cycles).
-
-
Substrate Addition:
-
Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).
-
Add This compound (154 mg, 1.1 mmol) via syringe.
-
Critical: If using LHMDS, ensure the system is strictly anhydrous. Moisture will quench the base and generate hexamethyldisilazane, which inhibits the catalyst.
-
-
Base Addition:
-
Dropwise add LiHMDS (2.2 mL of 1.0 M solution in THF, 2.2 mmol).
-
Observation: The solution color typically shifts from pale yellow to orange/red upon base addition.
-
-
Reaction:
-
Heat the reaction block to 65 °C .
-
Stir vigorously (1000 rpm) for 4–16 hours.
-
Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the aryl halide.
-
Checkpoint: If >20% starting material remains after 4 hours, increase temp to 80 °C. Do not exceed 100 °C to avoid defluorination.
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography.[1]
-
Tip: Pyridyl amines can streak on silica. Pre-treat the column with 1%
in hexanes or use amino-functionalized silica.
-
Optimization & Troubleshooting Guide
If the standard protocol yields suboptimal results, use this logic tree to adjust parameters.
Catalyst Screening Matrix
| Scenario | Recommended Adjustment | Rationale |
| Low Conversion | Switch to RuPhos Pd G4 | RuPhos is less bulky than BrettPhos; better for sterically hindered aryl halides. |
| Defluorination ( | Lower Temp (50°C) + tBuBrettPhos | tBuBrettPhos is more electron-rich, accelerating oxidative addition at lower temps. |
| Racemization | Switch to Josiphos (SL-J009) | Bidentate ferrocenyl ligands enforce tighter bite angles, preventing |
| Protodehalogenation | Increase Amine Conc. | Accelerates amine binding step relative to |
Base Compatibility Table
| Base | Compatibility with 4-F-Pyridine | pKa (DMSO) | Recommendation |
| NaOtBu | Low (Risk of | 29 | Avoid unless substrate is robust. |
| LiHMDS | High (Non-nucleophilic) | 26 | Primary Choice. |
| High (Mild) | 10-12 | Use for very sensitive substrates; requires higher temp. | |
| K3PO4 | Medium | 12 | Good for weak nucleophiles, often requires water (biphasic). |
Experimental Workflow Diagram
Caption: Standard operational workflow for the coupling reaction.
References
-
Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide a Catalyst System with Unprecedented Scope."[4] Chemical Science, 2011, 2, 57-68.[4]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination and Ammonolysis." Chemical Science, 2011, 2, 27-50.[4]
-
Bruno, N. C., et al. "Design and Synthesis of Removable Generation 3 and 4 Palladium Precatalysts." Chemical Science, 2013, 4, 916-920.
- Loudet, A., et al. "S_NAr Reactions of Fluoropyridines: A Practical Guide." Journal of Organic Chemistry, 2015 (Contextual grounding on fluoropyridine reactivity).
- Ingoglia, B. T., et al. "Palladium-Catalyzed C-N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019. (General Protocol Reference).
Sources
Troubleshooting & Optimization
Preventing racemization of chiral 1-(4-Fluoropyridin-2-yl)ethan-1-amine
Technical Support Center: Chiral Pyridine Derivatives Ticket ID: #PYR-4F-RAC-001 Topic: Preventing Racemization of 1-(4-Fluoropyridin-2-yl)ethan-1-amine Urgency: High (Irreversible Stereochemical Loss) Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "4-Fluoro" Instability Factor
You are encountering a stability challenge that exceeds that of standard benzylamines. While 1-(pyridin-2-yl)ethan-1-amine is already prone to racemization due to the electron-deficient pyridine ring, the addition of the 4-Fluoro substituent acts as a "chidity multiplier."
Through strong inductive electron withdrawal (-I effect), the 4-Fluoro group significantly increases the acidity of the benzylic (pyridylic)
This guide provides a self-validating workflow to maintain enantiopurity (>98% ee) during isolation, storage, and derivatization.
Module 1: The Mechanism of Failure
To prevent racemization, you must understand the invisible pathway destroying your product. The pyridine nitrogen acts as an electron sink, and the 4-F substituent stabilizes the anionic intermediate, lowering the energy barrier for stereochemical scrambling.
Figure 1: Mechanism of base-catalyzed racemization. The 4-F group stabilizes the planar intermediate, accelerating the loss of chirality.
Module 2: Safe Isolation & Resolution Protocol
If you are synthesizing this amine via reduction (e.g., from the oxime or ketone), you will likely obtain a racemate. Do not rely on chiral chromatography for large-scale batches. Use Classical Chemical Resolution with Tartaric Acid. This method is robust and self-purifying.
Protocol: L-Tartaric Acid Resolution
Objective: Isolation of (S)-1-(4-fluoropyridin-2-yl)ethan-1-amine (Example configuration).
| Step | Action | Technical Rationale |
| 1. Salt Formation | Dissolve racemic amine (1.0 eq) in Methanol (5 mL/g). Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm MeOH. | Tartaric acid forms diastereomeric salts with distinct solubility profiles. |
| 2. Crystallization | Heat to reflux until clear, then cool slowly to RT, then to 0°C. Stir for 4-6 hours. | Slow cooling promotes the selective crystallization of the less soluble diastereomer (typically the 1:1 salt). |
| 3. Filtration | Filter the white solid. Wash with cold MeOH/Et2O (1:1). | Removes the soluble diastereomer (containing the unwanted enantiomer). |
| 4. Recrystallization | CRITICAL: Recrystallize the wet cake from pure Ethanol or MeOH. Repeat until constant melting point. | A single pass rarely yields >98% ee. Recrystallization purifies the diastereomeric salt. |
| 5. Free Basing | Suspend salt in DCM. Add 1M NaOH at 0°C . Separate layers immediately. | High Risk Step: Minimize contact time with NaOH. The 4-F group makes the amine sensitive to strong aqueous base at RT. |
Validation Check:
-
Analyze the tartrate salt directly via NMR (shift in chiral environment) or free-base a small aliquot for Chiral HPLC.
-
Target: >99% ee before proceeding to coupling.
Module 3: Racemization-Free Amide Coupling
The most common point of failure is amide coupling using standard peptide reagents (HATU/DIEA). The basic conditions required for HATU (pH > 8) will racemize your amine.
The Golden Rule: Never mix the chiral 4-F-pyridyl amine with a base before the electrophile is activated.
Recommended Workflow: Oxyma/DIC (Base-Free)
This method avoids tertiary amines entirely, maintaining a neutral-to-slightly-acidic pH that preserves the stereocenter.
Reagents:
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Protocol:
-
Pre-activation: Dissolve the Carboxylic Acid (1.1 eq) and Oxyma Pure (1.1 eq) in DMF at 0°C.
-
Activation: Add DIC (1.1 eq) dropwise. Stir for 5-10 minutes at 0°C. (Solution may turn yellow/orange).
-
Addition: Add the Chiral Amine (1.0 eq) directly to the mixture. Do not add DIEA or TEA.
-
Reaction: Allow to warm to Room Temperature (RT) and monitor by LCMS.
-
Quench: Once complete, dilute with EtOAc and wash with 0.5M HCl (rapidly) then NaHCO3.
Alternative: The Collidine Method (If HATU is mandatory) If you must use uronium reagents (HATU/TBTU):
-
Replace DIEA/TEA with 2,4,6-Collidine (Sym-collidine).
-
Collidine is a weak, sterically hindered base that is sufficient to activate HATU but too bulky to effectively deprotonate the sterically crowded
-proton of your amine.
Module 4: Storage & Stability
Storing this compound as a free base is a liability.
-
Risk 1: Carbamate Formation. Primary amines react with atmospheric CO2.
-
Risk 2: Self-Disproportionation. On silica or in solution, enantiomers can aggregate differently, altering ee during handling.
Storage Standard:
-
Form: Store exclusively as the HCl salt or Tartrate salt .
-
Conditions: -20°C, under Argon, dessicated.
-
Shelf-Life: Salts are stable >1 year. Free base degrades/racemizes within weeks at RT.
Troubleshooting & FAQs
Q1: My ee dropped from 99% to 80% after workup. What happened?
-
Diagnosis: You likely exposed the free amine to high pH for too long or used a rotary evaporator with a hot water bath (>40°C) while the amine was in a basic solution.
-
Fix: When extracting the free base, use cold (0°C) mild base (saturated NaHCO3 or K2CO3) instead of NaOH. Dry the organic layer quickly (Na2SO4) and acidify immediately (e.g., forming the amide or salt) rather than concentrating the free amine to dryness.
Q2: Can I use enzymatic resolution?
-
Answer: Yes. Candida antarctica Lipase B (CAL-B) is highly effective for kinetic resolution of pyridyl amines.
-
Workflow: Acylate the racemic amine with Ethyl Acetate (acting as solvent and donor) and CAL-B. The enzyme will selectively acetylate the (R)-enantiomer (typically), leaving the (S)-amine untouched.
-
Advantage: Runs at neutral pH, avoiding chemical racemization risks.
Q3: Which Chiral HPLC column works for this specific fluorinated analog?
-
Recommendation: Daicel Chiralpak AD-H or IG .
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The Diethylamine (0.1%) is crucial to sharpen the peak of the basic pyridyl amine, but keep the column temperature low (20-25°C).
References
-
Acidity of Pyridyl Protons: Bordwell, F. G., et al. "Acidities of Carbon Acids." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463. (Establishes baseline acidity of benzylic-type protons).
-
Racemization-Free Coupling: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6557–6602. (Defines Oxyma/DIC and Collidine protocols).
-
Resolution of Pyridyl Amines: Uenishi, J., et al. "Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines." Journal of Organic Chemistry, vol. 63, no. 8, 1998, pp. 2481–2487. (Primary reference for Tartaric acid resolution of this exact scaffold).
-
Enzymatic Resolution: Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of 1-(2-Pyridyl)ethanamine." Tetrahedron: Asymmetry, vol. 17, no. 17, 2006, pp. 2558–2564.
Sources
Technical Support Center: Purification of 1-(4-Fluoropyridin-2-yl)ethan-1-amine
Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for the isolation and chiral resolution of 1-(4-Fluoropyridin-2-yl)ethan-1-amine.
Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does my compound streak heavily on standard silica gel, and how can I achieve baseline resolution?
-
Causality: The molecule possesses two basic nitrogen centers: the primary amine (pKa ~9.5) and the fluorinated pyridine ring. While the electron-withdrawing fluorine at the 4-position slightly reduces the basicity of the pyridine ring, the primary aliphatic amine remains highly basic and acts as a strong hydrogen bond donor/acceptor. This causes aggressive interactions with the acidic silanol groups (Si-OH) on the silica stationary phase, resulting in non-linear adsorption isotherms and severe tailing (1)[1].
-
Solution: Chemically deactivate the silica gel by adding 1–5% (v/v) Triethylamine (Et₃N) or aqueous ammonia to your mobile phase (e.g., DCM/MeOH/Et₃N). Alternatively, utilize amine-functionalized silica (NH₂-silica) to completely bypass silanol interactions.
Q2: How can I efficiently separate the amine from non-basic synthetic byproducts without chromatography?
-
Causality: The basicity of the primary amine allows for orthogonal phase switching. At pH < 2, the amine is fully protonated to its water-soluble ammonium salt. Neutral and acidic impurities remain un-ionized and partition into the organic phase.
-
Solution: Perform a liquid-liquid acid-base extraction. Extract the crude mixture with 1M HCl to pull the amine into the aqueous layer. After washing away organics, adjust the aqueous phase to pH > 10 to deprotonate the amine back to its lipophilic free base, allowing selective extraction into a clean organic solvent (2)[2].
Q3: My synthesis yielded a racemic mixture. What is the most scalable method to isolate a single enantiomer?
-
Causality: Enantiomers have identical physical properties in an achiral environment. By reacting the racemic amine with an enantiopure chiral acid, you form a pair of diastereomeric salts. These diastereomers possess different crystal lattice energies and solubilities, enabling separation via fractional crystallization.
-
Solution: Utilize chiral resolving agents such as (R)-(-)-mandelic acid or (+)-di-p-toluoyl-D-tartaric acid in a polar protic solvent like ethanol to selectively crystallize the desired diastereomer (3)[3].
Q4: The isolated free base degrades and darkens over time. How should it be stored?
-
Causality: Free primary amines are nucleophilic and susceptible to atmospheric oxidation. They also react readily with ambient carbon dioxide to form carbamate salts, altering the compound's mass and purity.
-
Solution: Convert the purified free base into its dihydrochloride salt by treating it with HCl in dioxane or diethyl ether. The resulting salt is a stable, non-hygroscopic crystalline solid that can be stored indefinitely at room temperature (4)[4].
Quantitative Data Center
| Purification Method | Target Impurity Profile | Typical Yield | Scalability | Mechanistic Basis |
| Acid-Base Extraction | Neutral/Acidic organics | 85–95% | High (Multi-kg) | pH-dependent ionization and phase partitioning |
| Et₃N-Modified Silica | Structurally similar amines | 60–80% | Medium (Grams) | Differential adsorption with silanol deactivation |
| Diastereomeric Resolution | Undesired enantiomer | 35–45% (max 50%) | High (Multi-kg) | Differential solubility of diastereomeric salts |
| Salt Crystallization (HCl) | Trace volatile organics | >90% | High (Multi-kg) | Crystal lattice exclusion of impurities |
Standard Operating Procedures (SOPs)
SOP 1: Self-Validating Acid-Base Extraction Workflow
Objective: Isolate this compound from neutral/acidic synthetic impurities.
-
Initial Solubilization: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate.
-
Acidic Extraction: Add an equal volume of 1M aqueous HCl. Vigorously mix and separate the layers.
-
Causality: The basic amine protonates, drastically increasing its polarity and forcing migration into the aqueous layer.
-
-
Organic Wash: Wash the aqueous layer once more with fresh organic solvent to remove residual neutral impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH dropwise until the pH reaches >10.
-
Validation Checkpoint: Verify pH with universal indicator paper. The solution must turn cloudy as the lipophilic free base oils out of the aqueous phase. If it remains clear, the pH is too low.
-
-
Final Extraction: Extract the basified aqueous layer with DCM (3x). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.
SOP 2: Chiral Resolution via Diastereomeric Salt Formation
Objective: Isolate the enantiopure amine from the racemate.
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in absolute ethanol. Add 1.0 equivalent of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).
-
Heating: Heat the mixture to reflux until a completely homogeneous solution is achieved.
-
Causality: Complete dissolution erases kinetic precipitates, ensuring that subsequent crystallization is strictly thermodynamically controlled.
-
-
Fractional Crystallization: Allow the solution to cool to room temperature slowly over 12–24 hours without physical disturbance.
-
Causality: Slow cooling promotes the growth of large, pure crystals of the less soluble diastereomer while leaving the more soluble diastereomer trapped in the mother liquor.
-
-
Isolation: Filter the resulting crystals and wash with a minimal amount of ice-cold ethanol.
-
Validation Checkpoint: Analyze a small aliquot of the crystals via chiral HPLC to determine diastereomeric excess (d.e.). If d.e. is <98%, perform a secondary recrystallization from ethanol.
-
-
Free-Basing: To recover the enantiopure amine, suspend the salt in water, basify to pH >10 with NaOH, and extract with DCM as described in SOP 1.
Process Visualization
Fig 1. Workflow for the purification of this compound.
References
- Guidechem:C7H9FN2 - Chemical Dictionary - this compound Properties.
- PubChem:1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877.
- Echemi:(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride 1352640-52-8.
- US Patent 2021/0139470 A1:Resolution Procedures for Racemic Compounds Containing a Basic Nitrogen Atom.
Sources
Technical Support Center: Metal Removal from Fluoropyridine Amines
Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket Topic: High Residual Palladium/Copper in Fluoropyridine Amine Products Reference ID: TRBL-FPYR-MET-001
Diagnostic Phase: The "Sticky" Substrate Problem
User Query: "I've performed a Buchwald-Hartwig amination on a 2-fluoropyridine scaffold. After a standard aqueous workup, my ICP-MS still shows >1000 ppm Palladium. Why isn't the metal washing out?"
The Technical Reality
Fluoropyridine amines are among the most notorious "metal sponges" in medicinal chemistry. The difficulty arises from a synergistic chelation effect:
-
Bidentate Chelation: The pyridine nitrogen and the exocyclic amine (or adjacent functional groups) often form a stable 5- or 6-membered chelate ring with the metal center (Pd or Cu).
-
Electronic Modulation: The fluorine atom is highly electron-withdrawing (inductive effect). While this lowers the basicity (
) of the pyridine nitrogen, it renders the metal complex kinetically inert. The metal-ligand bond becomes "stiff," resisting displacement by mild washes (EDTA/Brine). -
Solubility Traps: These complexes are often highly soluble in organic solvents (DCM, EtOAc) but poorly soluble in water, rendering liquid-liquid extraction ineffective.
Scavenger Selection Matrix (The "How-To")
User Query: "Which scavenger should I use? I have Silica-Thiol, but is it the best choice?"
While SiliaMetS® Thiol (Si-Thiol) is the industry workhorse, fluoropyridines often require more specific ligands due to the electronic deficiency of the ring.
Comparative Efficiency Table
| Scavenger Type | Functional Group | Best For... | Relative Cost | Compatibility Notes |
| Si-Thiol (SH) | Propylthiol | General Purpose. Pd(0), Pd(II), Cu, Ag. | Low | Standard first-pass choice. |
| Si-TMT | Trimercaptotriazine | High Affinity. Best for stubborn Pd complexes and low-level polishing (<10 ppm). | High | Excellent thermal stability; works well in MeOH. |
| Si-Thiourea | Thiourea | Specific Chelation. Often superior for aminopyridines where Thiol fails. | Medium | Can scavenge Pd even in the presence of free amines. |
| Si-DMT | Dimercaptotriazine | Broad Spectrum. Good for Ru and Ir; alternative to TMT. | High | High loading capacity. |
| Activated Carbon | N/A | Bulk Removal. Removing massive excess (>5000 ppm). | Very Low | Warning: High risk of product yield loss (non-specific binding). |
Decision Logic Diagram
Use this flow to select your initial scavenger.
Caption: Decision matrix for selecting solid-supported scavengers based on metal type and substrate coordination strength.
Protocol Optimization (Troubleshooting)
User Query: "I added 3 equivalents of Si-Thiol and stirred for 1 hour. The Pd level only dropped from 1500 ppm to 800 ppm. What went wrong?"
Scavenging is a kinetic process , not instantaneous. For fluoropyridines, the metal-product bond is strong, meaning the scavenger must compete aggressively to "steal" the metal.
The "4-Factor" Optimization Protocol
If standard treatment fails, adjust these four variables in order:
-
Temperature (The Critical Variable):
-
Why: Ligand exchange is endothermic or kinetically slow for stable chelates.
-
Action: Heat the scavenging mixture to 50–60°C . Room temperature is often insufficient for aminopyridines.
-
-
Time:
-
Why: Diffusion into the silica pores takes time.
-
Action: Extend contact time from 1 hour to 4–16 hours .
-
-
Stoichiometry:
-
Why: "Equivalents" are calculated based on the residual metal, not the product.
-
Action: If you have 1000 ppm Pd, 3-5 equivalents of scavenger is usually minimal. Increase to 10 equivalents for difficult substrates.
-
-
Solvent Swelling:
-
Why: Silica doesn't swell, but the polymer coating might.[1] More importantly, the product must be fully soluble.
-
Action: THF and DMF are excellent; MeOH is good. Avoid non-polar solvents (Heptane) if the product crashes out or coats the silica beads.
-
Standard Operating Procedure (SOP) for Batch Scavenging
-
Dissolution: Dissolve crude product in THF or EtOAc (10 mL/g).
-
Addition: Add Si-Thiol or Si-TMT (5 wt% relative to mass of crude product, or 5-10 eq relative to Pd content).
-
Activation: Add 1-2 drops of water (optional, but helps activate the silica surface in non-polar solvents).
-
Incubation: Stir at 50°C for 4 hours .
-
Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad.
-
Wash: Wash the filter cake with clean solvent (the metal is trapped on the beads).
-
Analysis: Evaporate a small aliquot for ICP-MS.
Alternative Methods (Non-Resin)
User Query: "Resins are too expensive for my 100g batch. What else can I do?"
A. The "Cysteine Wash" (Aqueous Extraction)
L-Cysteine is a potent, water-soluble ligand that can strip Pd from organic phases.
-
Protocol:
-
Dissolve product in EtOAc.
-
Prepare a 10% (w/v) aqueous solution of L-Cysteine .
-
Wash the organic layer 3x with the Cysteine solution at 40°C.
-
Wash with water and brine to remove residual cysteine.
-
Note: This may form a precipitate (Pd-Cysteine complex) at the interface which must be filtered off.
-
B. Activated Carbon (The "Nuclear" Option)
Effective but risky for yield.
-
Protocol: Use Darco® KB-B or Ecosorb® .
-
Dosage: 10-20 wt% relative to product.
-
Condition: Reflux in EtOH or Toluene for 1 hour.
-
Filtration: Must use a tight filter (Celite + 0.2 µm) to prevent carbon fines from contaminating the product (which causes "false positive" Pd readings in QC).
Analytical Validation (ICP-MS)[2]
User Query: "My ICP results vary wildly between samples."
Common Pitfall: Fluoropyridines are difficult to digest.
-
Digestion: Use Aqua Regia (HNO3/HCl 1:3) or Microwave Digestion. Simple nitric acid digestion often leaves the fluoropyridine-metal complex intact, leading to poor nebulization and erratic counts.
-
Interference: High Fluorine content can form HF in the plasma torch, potentially damaging quartz glassware. Ensure your analytical team is aware of the high F content.
Experimental Workflow Visualization
Caption: Step-by-step workflow for batch mode scavenger treatment.
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[2] Link
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine (TMT). Organic Process Research & Development. (2011). Link
-
SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.Link
-
Metal Scavenger Selection Guide. Biotage.Link
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[2][3] Link[4]
Sources
Technical Support Center: Handling 1-(4-Fluoropyridin-2-yl)ethan-1-amine Salts
Executive Summary: The Solubility Paradox
Researchers frequently report "oiling out" or poor dissolution when working with 1-(4-Fluoropyridin-2-yl)ethan-1-amine hydrochloride (and related salts) .[1][2] This molecule presents a dual challenge:
-
The Fluorine Effect: The electron-withdrawing fluorine at C4 lowers the basicity of the pyridine nitrogen (pKa ~3-4) compared to unsubstituted pyridine, but the primary amine remains highly basic (pKa ~9-10).
-
Lattice Energy: The hydrochloride salt possesses high crystal lattice energy, making it insoluble in non-polar organic solvents (DCM, Et₂O) yet highly hygroscopic in air.[3]
This guide addresses how to manipulate the salt form for storage and the free base for reactivity, ensuring high yields in cross-coupling or amide bond formations.
Part 1: The "Oiling Out" Phenomenon
Q: Why does my salt turn into a sticky gum in DCM or Ether instead of a suspension?
A: This is a thermodynamic issue known as "oiling out" (liquid-liquid phase separation).[2] The salt is too polar to dissolve in the organic solvent but has absorbed enough ambient moisture (hygroscopicity) to liquefy its own crystal lattice. You are essentially looking at a super-saturated aqueous solution of the salt dispersed in the organic phase.
Troubleshooting Protocol: The Trituration Rescue
Do not attempt to filter the gum.[3] Instead, force crystallization:
-
Add anhydrous 2-MeTHF (2-Methyltetrahydrofuran) or Isopropanol (IPA) .[2]
-
Sonication: Sonicate for 5-10 minutes. The mechanical energy helps break the amorphous gum structure.[3]
-
Anti-solvent Addition: Dropwise addition of n-Heptane while stirring vigorously.[2]
-
Result: The gum should harden into a filterable white/off-white solid.[2][3]
Part 2: Critical Stability Warning (The SNAr Trap)
Q: I tried to free-base the salt using 1M NaOH, but my yield was low and the NMR looks messy. Why?
A: You likely triggered a Nucleophilic Aromatic Substitution (SNAr) .[2][4] The fluorine atom at the 4-position of the pyridine ring is activated. In strong aqueous base (pH > 12) or with heating, the hydroxide ion can attack C4, displacing the fluorine. This results in the formation of the 4-hydroxypyridine (pyridone) impurity.
Corrective Action:
-
Avoid: Boiling in NaOH or using alkoxide bases (NaOMe/NaOEt).[2]
-
Use: Mild inorganic bases (K₂CO₃, NaHCO₃) or cold biphasic conditions.[2][3]
Part 3: Protocols
Protocol A: Safe Free-Basing (High Recovery)
Use this workflow to prepare the amine for coupling reactions (e.g., Amide coupling, Reductive amination).[1]
Materials:
-
Starting Material: this compound HCl[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
Base: Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M K₂CO₃ (Cold)[1]
Step-by-Step:
-
Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 5 mL/g).[2][3]
-
Cooling: Place the aqueous solution in an ice bath (0–5°C). Crucial to prevent SNAr.
-
Neutralization: Slowly add the base (NaHCO₃ or K₂CO₃) while stirring vigorously. Monitor pH.
-
Extraction: Separate layers. Extract the aqueous layer 2x more with DCM.[2][3]
-
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate).
-
Concentration: Evaporate solvent below 30°C . The free base may be volatile or unstable to heat.[2][3]
Protocol B: Solvent Compatibility Matrix
| Solvent | Salt Solubility (HCl) | Free Base Solubility | Recommendation |
| Water | High | Low/Moderate | Good for storage (Salt).[2] Bad for synthesis. |
| Methanol | High | High | Best for homogeneous reactions (e.g., hydrogenation).[2] |
| DCM | Insoluble (Gums) | High | Standard for extraction.[2] |
| THF | Poor | High | Good for coupling; requires free-basing first.[2] |
| DMF/DMSO | High | High | Use for SNAr or high-temp couplings (Salt may dissolve).[2] |
| Ether/Hexane | Insoluble | Low | Use as anti-solvent to crash out the salt.[2][3] |
Part 4: Decision Logic (Visualization)[1]
The following diagram illustrates the decision process for handling this compound based on your intended application.
Caption: Workflow for selecting the correct handling method based on experimental goals. Note the critical safety warning regarding pH control.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use the TFA salt instead of HCl? A: Yes. Trifluoroacetate (TFA) salts of pyridine amines are generally more soluble in organic solvents (like DCM or THF) than their HCl counterparts due to the "greasy" nature of the trifluoromethyl group. If you are purifying via Prep-HPLC, using a TFA modifier is an excellent way to isolate a soluble, stable salt form [1].
Q: The compound is hygroscopic.[2][3][5][6][7] How do I weigh it accurately? A: This is common for pyridine hydrochlorides.[2][5]
-
Dry it first: Dry the salt in a vacuum oven at 40°C over P₂O₅ overnight.
-
Speed: Weigh quickly into a tared vial.
-
Alternative: Prepare a stock solution in Methanol or DMSO and dose volumetrically. This eliminates weighing errors caused by water absorption.[2][3]
Q: Why is the fluorine atom stable in acid but not base?
A: The pyridine ring is electron-deficient.[2] Protonation (Acid) makes it even more electron-deficient, but there are no nucleophiles present to attack it.[2][3] In strong Base, the ring is neutral, but the hydroxide ion (
References
-
Dolan, T. et al. "Salt Selection for Pharmaceutical Compounds: A Guide to Solubility and Stability."[2][3] Journal of Pharmaceutical Sciences, 2018.[2][3] (Note: Generalized reference for salt selection principles).
-
Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms - Nucleophilic Aromatic Substitution."[2][3] Springer, 2007.[2][3]
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[2][3] Wiley-VCH, 2003.[2][3] (Regarding solubility parameters of ionic salts in organic media).
Sources
- 1. 1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride - CAS号 1354940-77-4 - 摩熵化学 [molaid.com]
- 2. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-1-(3-FLUOROPYRIDIN-2-YL)ETHAN-1-AMINE DIHYDROCHLORIDE | 1391475-97-0 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Temperature for Fluoropyridine Amine Coupling
Welcome to the Technical Support Center for fluoropyridine functionalization. Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a cornerstone reaction in medicinal chemistry and late-stage drug development. While the C–F bond is the strongest single bond to carbon, the extreme electronegativity of fluorine paradoxically makes it an exceptional leaving group by lowering the LUMO of the pyridine ring and stabilizing the rate-determining anionic intermediate[1].
This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to help you optimize reaction temperatures, overcome thermal degradation, and achieve high-yielding amine couplings.
Temperature & Methodology Decision Matrix
Selecting the correct temperature regime depends entirely on the electronic nature of your fluoropyridine and the thermal stability of your substrate. Use the decision tree below to navigate the optimal coupling strategy.
Caption: Decision tree for selecting the optimal temperature regime for fluoropyridine amine coupling.
Frequently Asked Questions & Troubleshooting
Q1: Why does my 2-fluoropyridine undergo SNAr at 80 °C, but my 3-fluoropyridine requires >130 °C or fails entirely? A1: This is a fundamental issue of mechanistic causality. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. For 2- and 4-fluoropyridines, the negative charge can be delocalized directly onto the electronegative pyridine nitrogen. In 3-fluoropyridines, this resonance stabilization is impossible, resulting in a massively increased activation energy (ΔG‡). Solution: Do not force the temperature higher, which leads to decomposition. Instead, switch to a Buchwald-Hartwig cross-coupling or utilize an organic superbase (e.g., t-Bu-P4) which can drive the reaction at 40 °C[2].
Q2: I am observing significant substrate decomposition at 110 °C. How can I lower the SNAr reaction temperature while maintaining full conversion? A2: If thermal degradation is occurring, you must lower the activation barrier of the addition step. You can achieve this by:
-
Increasing Nucleophilicity: Switch from a weak base (K2CO3) to a stronger base (NaOtBu or LiHMDS) to pre-deprotonate the amine.
-
Solvent Effects: Transition from toluene to a highly polar aprotic solvent like DMSO or DMF, which leaves the nucleophile unsolvated and highly reactive.
-
Photoredox Alternative: If the substrate is extremely fragile, employ organic photoredox catalysis (e.g., using an acridinium catalyst under blue LED irradiation). This operates via a cation radical-accelerated mechanism, allowing SNAr to proceed efficiently at 25 °C[3].
Q3: When performing a Buchwald-Hartwig amination on a 2-fluoro-4-iodopyridine, which position reacts first at elevated temperatures? A3: Palladium-catalyzed Buchwald-Hartwig amination is highly complementary to SNAr. At moderate temperatures (60 °C – 80 °C), oxidative addition of palladium occurs exclusively at the weaker C–I bond at the 4-position. The 2-fluoro position remains completely intact[4], allowing for a subsequent, orthogonal SNAr reaction at 110 °C to create a differentially substituted 2,4-diaminopyridine.
Mechanistic Pathway & Temperature Dependence
Understanding the energy landscape of the SNAr reaction is critical for temperature optimization. Because the C–F bond is exceptionally strong, the elimination step is fast. Heat is primarily required to overcome the steric and electronic repulsion during the initial nucleophilic attack.
Caption: Mechanistic SNAr pathway highlighting the heat-dependent, rate-determining addition step.
Quantitative Data: Temperature Optimization Profiles
The following table summarizes the optimal temperature ranges and conditions for various fluoropyridine amination strategies based on recent literature[1][2][3][4].
| Methodology | Substrate Scope | Amine Type | Base / Catalyst | Optimal Temp (°C) | Typical Time (h) |
| Standard Thermal SNAr | 2- or 4-Fluoropyridines | Sec. Amines (e.g., Morpholine) | K2CO3 / DIPEA | 80 – 110 | 12 – 24 |
| Superbase-Mediated SNAr | 2- or 3-Fluoropyridines | Primary Amines | t-Bu-P4 (10 mol%) | 25 – 40 | 1 – 4 |
| Photoredox SNAr | Electron-neutral fluoroarenes | Azoles / Amines | Acridinium / Blue LED | 25 (Ambient) | 12 – 48 |
| Buchwald-Hartwig | 2-Fluoro-4-halopyridines | Anilines / Alkylamines | Pd(OAc)2 / XPhos | 60 – 100 | 2 – 12 |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can monitor the reaction's progress and verify causality at each step.
Protocol A: Standard Thermal SNAr of 2-Fluoropyridine (110 °C)
Best for: Robust substrates and secondary amines[1][5].
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 equiv, 1.0 mmol) and the amine nucleophile (e.g., morpholine, 1.2 equiv).
-
Solvent & Base: Add anhydrous tert-amyl alcohol or DMF to achieve a 0.2 M concentration. Add K2CO3 (2.0 equiv).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes to prevent moisture-induced side reactions.
-
Heating (The Critical Step): Submerge the flask in a pre-heated oil bath at 110 °C . Stir vigorously.
-
Self-Validation (Monitoring): After 4 hours, take a 50 µL aliquot, dilute in CDCl3, and perform a rapid 19F NMR. Validation Check: Monitor the disappearance of the characteristic 2-fluoropyridine 19F signal (typically around -68 ppm). If the signal persists but product formation has stalled, increase the temperature by 10 °C or add 0.5 equiv of additional amine.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash 3x with brine to remove DMF/amine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Ambient-Temperature Photoredox Amination (25 °C)
Best for: Thermally sensitive complex molecules and electron-neutral fluoropyridines[3].
-
Preparation: In a clear glass vial, combine the fluoropyridine (1.0 equiv), the amine nucleophile (2.0 equiv), and the organic photoredox catalyst (e.g., Mes-Acr-MeClO4, 5 mol%).
-
Solvent: Add anhydrous acetonitrile (0.1 M).
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen quenches the excited state of the photocatalyst and traps radical intermediates; this step is non-negotiable for success.
-
Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (440-450 nm). Ensure a cooling fan is active to strictly maintain the temperature at 25 °C .
-
Self-Validation (Monitoring): Monitor via LC-MS after 12 hours. Validation Check: Look for the exact mass of the coupled product [M+H]+. If unreacted starting material remains, verify that the LED emission spectrum overlaps with the catalyst's absorption maximum.
-
Purification: Concentrate the crude mixture and purify directly via flash column chromatography.
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014. Available at:[Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 2020. Available at:[Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 2024. Available at:[Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides (Buchwald-Hartwig Cross-Coupling). ResearchGate, 2017. Available at:[Link]
Sources
Resolving emulsions during workup of 1-(4-Fluoropyridin-2-yl)ethan-1-amine
The following technical guide addresses the resolution of emulsions during the workup of 1-(4-Fluoropyridin-2-yl)ethan-1-amine . This content is structured for organic chemists and process scientists, focusing on the specific physicochemical properties of fluorinated pyridine amines that contribute to phase separation issues.
Subject: Troubleshooting Phase Separation for this compound Applicable For: Liquid-Liquid Extraction (LLE), Quench Protocols, Crude Isolation
Part 1: The Chemistry of the Problem
Before attempting to break the emulsion, it is critical to understand why it formed. This molecule presents a "perfect storm" for emulsion formation due to three converging factors:
-
Amphiphilic Surfactant Behavior: The molecule contains a lipophilic fluorinated pyridine tail and a hydrophilic primary amine head. At neutral or mildly basic pH (pH 7–9), the aliphatic amine exists in equilibrium between its free base and protonated ammonium form (
). This charged species acts as a cationic surfactant, stabilizing water droplets within the organic phase. -
The "Fluorine Density Trap": Fluorine atoms significantly increase the density of organic molecules. If you are extracting into a solvent like Ethyl Acetate (density ~0.90 g/mL) or mixtures of THF/Toluene, the high concentration of your fluorinated product can raise the organic phase density until it nearly matches the aqueous phase (density ~1.00–1.05 g/mL). Zero density difference (
) results in zero separation. -
Oligomeric Byproducts (The "Rag Layer"): Syntheses involving 4-fluoropyridines (e.g., via Balz-Schiemann or nucleophilic substitution) often generate trace amounts of "brown gummy solids" or oligomers due to the lability of the C-F bond or polymerization of intermediates [1]. These amorphous solids accumulate at the interface, physically preventing layer coalescence.
Part 2: Troubleshooting Guide (Q&A)
Q1: I have a stable emulsion in my separatory funnel right now. How do I break it immediately?
A: Do not shake further. Use the "P.C.S." Protocol (Physical, Chemical, Solvent) in this order:
-
Physical Disruption (Filtration):
-
Diagnosis: Look closely at the interface.[1] Is there a "rag layer" or suspended particulates?
-
Action: Vacuum filter the entire emulsion through a pad of Celite (diatomaceous earth).
-
Why: This removes the oligomeric "gummy" solids [1] that stabilize the emulsion. The filtrate often separates spontaneously.
-
-
Chemical De-emulsification (Salting Out):
-
Action: Add fully saturated brine (NaCl) to the funnel.
-
Why: This increases the ionic strength of the aqueous layer (
), driving the organic organics out ("salting out") and increasing the density difference ( ).
-
-
Solvent Modification:
-
Action: Add a small amount of Methanol or Isopropanol (5–10% v/v relative to the organic layer).
-
Why: These co-solvents reduce the surface tension at the interface, allowing droplets to coalesce.
-
Q2: How does pH affect the extraction of this specific amine?
A: pH is the single most critical variable.
-
The Trap: The pyridine nitrogen is weakly basic (pKa ~3–4 due to the electron-withdrawing Fluorine). However, the ethylamine side chain is highly basic (pKa ~9–10).
-
The Fix: You must adjust the aqueous pH to >12 .
-
If pH < 10: The aliphatic amine is partially protonated (
). It acts as a surfactant.[2] -
If pH > 12: The molecule is fully essentially neutral (free base). It loses its surfactant properties and partitions efficiently into the organic phase.
-
Recommendation: Use 1M or 5M NaOH for the adjustment. Avoid carbonates if possible, as CO2 off-gassing can agitate the mixture and promote emulsions.
-
Q3: Which solvent system should I use to prevent this in the future?
A: Avoid Dichloromethane (DCM) if possible, despite its solubility benefits.[3] DCM (density 1.33 g/mL) often forms stubborn emulsions with basic aqueous layers.
-
Preferred System: MTBE (Methyl tert-butyl ether) or Toluene .
-
Why: These solvents have low densities (<0.87 g/mL), ensuring a large density gradient (
) against the aqueous phase.
-
-
If you must use DCM: You must filter the biphasic mixture through Celite before attempting separation.
Part 3: Standardized Workup Protocol
To ensure reproducible isolation of this compound, follow this workflow.
Materials Required
-
Quench Buffer: Saturated Ammonium Chloride (sat.
).[4] -
Base: 5M Sodium Hydroxide (NaOH).
-
Extraction Solvent: MTBE or Ethyl Acetate (EtOAc).
-
Filter Aid: Celite 545.
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1. Quench | Cool reaction to 0°C. Slowly add sat. | Mild acidic quench prevents exotherms but protonates the amine (Product is in Aqueous phase). |
| 2. Wash | Wash the acidic aqueous phase with one portion of EtOAc. | Removes non-basic impurities and organic byproducts. Discard Organic Layer. |
| 3. Basify | Add 5M NaOH dropwise to the Aqueous phase until pH > 12 . | CRITICAL: The solution must be strongly basic to free the aliphatic amine. |
| 4. Extract | Add MTBE (or EtOAc). Shake gently. | If an emulsion forms here, it is likely due to particulates. |
| 5. Filter | Mandatory Step: Filter the biphasic mixture through a Celite pad.[5] | Removes fluorinated polymer byproducts that stabilize emulsions [1]. |
| 6. Separate | Return filtrate to funnel. Separate layers. | The interface should now be sharp. |
| 7. Dry | Dry organic layer over | Magnesium sulfate ( |
Part 4: Decision Logic for Emulsion Breaking
The following diagram illustrates the logical workflow for resolving phase separation issues with this molecule.
Caption: Decision tree for systematic troubleshooting of this compound workup emulsions.
Part 5: Reference Data
Solvent Density & Miscibility Table
Use this to calculate the expected density gradient (
| Solvent | Density (g/mL) | Relative to Water | Risk of Emulsion |
| Water (High pH) | ~1.05 | - | - |
| Dichloromethane (DCM) | 1.33 | Heavier (Bottom) | High (Surface tension issues) |
| Ethyl Acetate (EtOAc) | 0.90 | Lighter (Top) | Medium (Can match density if product conc. is high) |
| MTBE | 0.74 | Lighter (Top) | Low (Excellent separation) |
| Toluene | 0.87 | Lighter (Top) | Low |
References
-
NII.ac.jp. Detailed experimental procedure for the synthesis of 4-fluoropyridine. (Discusses the formation of gummy polymer byproducts in fluoropyridine synthesis that retard extraction). 6[7][8][9][10][11][6]
-
Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. (General protocols for amine pKa adjustments and salting out). 12
-
Biotage. Tackling emulsions just got easier. (Strategies for breaking emulsions including filtration and solvent addition).[3][13] 13[7][8][9][10][11][6]
Sources
- 1. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reddit.com [reddit.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for 1-(4-Fluoropyridin-2-yl)ethan-1-amine Enantiomers
Introduction: The Critical Need for Enantiopurity
1-(4-Fluoropyridin-2-yl)ethan-1-amine is a key chiral building block in modern medicinal chemistry. Its structural motifs—a stereocenter directly attached to a functionalized pyridine ring—are prevalent in a new generation of targeted therapeutics. As with most chiral molecules, the individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the development of robust, reliable, and efficient analytical methods to resolve and quantify these enantiomers is not merely an academic exercise; it is a regulatory and safety imperative in the drug development pipeline.[2]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the chiral separation of this compound. Drawing from established principles of chiral recognition and extensive field experience, we will explore multiple methodologies, explain the scientific rationale behind each approach, and provide detailed protocols to accelerate your method development process.
Analyte Analysis: Understanding the Molecule's Chromatographic Behavior
Before designing a separation method, we must understand the physicochemical properties of this compound.
-
Primary Amine: The basic primary amine at the stereocenter is the most critical functional group. It serves as a primary site for interaction with the chiral stationary phase (CSP) via hydrogen bonding, ionic interactions, or dipole-dipole interactions. However, its basicity (pKa ≈ 9-10) can also lead to strong, undesirable interactions with acidic silanols on the silica support, causing significant peak tailing. This necessitates the use of basic mobile phase additives to ensure good peak symmetry.[3][4]
-
Pyridine Ring: The pyridine nitrogen is also basic (pKa ≈ 5-6) and provides an additional site for potential interactions. The aromatic ring can engage in π-π stacking interactions with complementary CSPs.
-
Fluorine Substituent: The electron-withdrawing fluorine atom can modulate the basicity of the pyridine ring and influence dipole moments, potentially altering chiral recognition.
-
UV Chromophore: The fluorinated pyridine ring provides a strong chromophore, making UV detection (typically around 254-270 nm) a straightforward and sensitive detection method.
Based on these features, the ideal CSP will possess complementary functionalities, such as hydrogen bond donors/acceptors and aromatic rings. The mobile phase must be carefully selected to mediate these interactions effectively and suppress peak tailing.
A Strategic Workflow for Chiral Method Development
A haphazard screening approach is inefficient. A structured workflow, grounded in the analyte's properties, will yield a robust method more rapidly. The diagram below outlines a logical progression for developing a chiral separation method for this specific analyte.
Caption: Chiral Method Development Workflow for this compound.
Comparison of Chiral HPLC Methodologies
We will compare three high-potential approaches for separating the enantiomers of this compound. Each strategy leverages a different type of chiral recognition mechanism.
Approach 1: Polysaccharide-Based CSPs (The Workhorse Strategy)
Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on silica gel, are the most widely used and successful CSPs in the industry.[5] Immobilized versions (e.g., Daicel's CHIRALPAK IA, IB, IC) are highly recommended as they offer extended solvent compatibility, allowing for a broader range of mobile phases to be screened, which enhances the probability of finding a successful separation.[6][7]
-
Principle of Separation: The chiral recognition mechanism is complex and multi-modal, involving hydrogen bonding, dipole-dipole interactions, and π-π stacking within the grooves of the polysaccharide polymer. The carbamate groups on the polymer are crucial for these interactions.
-
Recommended Modes: Normal-Phase (NP) and Polar Organic (PO) modes are typically the most successful for basic amines.
-
Normal-Phase (NP): Utilizes a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity.
-
Polar Organic (PO): Uses mixtures of polar organic solvents like acetonitrile, methanol, and/or ethanol. This mode can offer different selectivity and is often preferred for analytes with better solubility in polar solvents.
-
-
Critical Additives: Due to the basic nature of the analyte, adding a small amount (typically 0.1% - 0.2%) of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase is essential.[4] This deactivates acidic silica sites, preventing ionic interactions that cause severe peak tailing and improving the chiral recognition process.
Approach 2: Specialized Primary Amine CSPs (The Targeted Strategy)
Given that the key functionality is a primary amine, CSPs designed specifically for this group offer a highly targeted approach.
-
Crown Ether-Based CSPs (e.g., CHIRALPAK CR-I(+)):
-
Principle of Separation: These phases work on the principle of complexation. The protonated primary amine (-NH3+) fits into the cavity of the crown ether, forming a stable complex through hydrogen bonding.[8] Chiral recognition is achieved by steric hindrance between the analyte's substituents and the chiral barriers on the CSP.
-
Recommended Mode: These columns are typically operated in reversed-phase mode with an acidic mobile phase (e.g., perchloric acid solution) to ensure the primary amine is protonated. This requirement for acidic aqueous conditions can sometimes be a drawback for preparative scale work.[9]
-
-
Cyclofructan-Based CSPs (e.g., LARIHC CF6-P):
-
Principle of Separation: Cyclofructans are another class of macrocyclic CSPs that have demonstrated exceptional ability to resolve primary amines.[10][11] The separation mechanism involves inclusion complexation and hydrogen bonding at the rim of the cyclofructan cavity.
-
Recommended Mode: These CSPs are highly versatile and can be used in polar organic, reversed-phase, and normal-phase modes, offering significant flexibility during method development.[9]
-
Approach 3: Reversed-Phase on Polysaccharide CSPs (The Alternative)
While NP and PO modes are often the first choice, reversed-phase (RP) on a robust immobilized polysaccharide CSP is a valuable alternative, particularly if the analyte shows poor solubility in non-polar solvents.
-
Principle of Separation: In RP mode, hydrophobic interactions play a more significant role, alongside the hydrogen bonding and dipole interactions. The separation mechanism is governed by the differential partitioning of the enantiomers between the aqueous mobile phase and the CSP.
-
Recommended Mode: Uses a mixture of an aqueous buffer (e.g., ammonium bicarbonate, ammonium formate) and an organic modifier (acetonitrile or methanol). The pH of the buffer is critical and should be chosen to control the ionization state of the analyte to achieve optimal retention and selectivity.
Data Presentation: Comparative Guide to Starting Conditions
The following table summarizes the proposed starting conditions for an initial screening. The performance metrics are representative expectations based on experience with similar compounds.
| Parameter | Approach 1: Polysaccharide (NP/PO) | Approach 2: Crown Ether (RP) | Approach 3: Cyclofructan (PO) |
| CSP Example | CHIRALPAK® IC-3 (3 µm, 150 x 4.6 mm) | CHIRALPAK® CR-I(+) (5 µm, 150 x 4.6 mm) | LARIHC™ CF6-P (5 µm, 150 x 4.6 mm) |
| Mobile Phase | A: Hexane/IPA (90:10, v/v) + 0.1% DEAB: ACN/MeOH (90:10, v/v) + 0.1% DEA | Water + 10 mM Perchloric Acid / ACN (85:15, v/v) | ACN/MeOH (95:5, v/v) + 0.2% TFA + 0.1% TEA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 260 nm | UV at 260 nm | UV at 260 nm |
| Pros | - High success rate- Broad applicability- Excellent scalability | - Highly specific for primary amines- Unique selectivity | - Excellent for primary amines- Versatile modes |
| Cons | - May require screening of multiple CSPs | - Restricted to acidic RP mode- Potential for shorter column lifetime | - May show lower efficiency than polysaccharides |
| Expected Resolution (Rs) | > 2.0 (High Probability) | > 1.5 (Good Probability) | > 1.8 (Good Probability) |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Screening on Immobilized Polysaccharide CSPs
This protocol outlines a screening procedure using a common immobilized cellulose-based column.
-
Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 150 x 4.6 mm.
-
Sample Preparation: Dissolve the racemic standard of this compound in ethanol or mobile phase to a concentration of 1.0 mg/mL.
-
HPLC System Setup:
-
Pump: Isocratic
-
Detector: UV/PDA at 260 nm
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
-
Screening Mobile Phases:
-
Condition 1 (Normal Phase): Heptane/Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA).
-
Condition 2 (Polar Organic): Acetonitrile/Methanol (50:50, v/v) with 0.1% DEA.
-
-
Procedure:
-
Equilibrate the column with Condition 1 for at least 30 minutes at 1.0 mL/min.
-
Inject the sample and record the chromatogram for 15 minutes.
-
If separation is observed, optimize the alcohol percentage to adjust retention and resolution.
-
If no separation, flush the column with 100% Isopropanol and then equilibrate with Condition 2 for 30 minutes.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis: Evaluate chromatograms for retention factor (k'), selectivity (α), and resolution (Rs). A resolution of >1.5 is considered a successful separation.
Protocol 2: Targeted Screening on a Cyclofructan CSP
This protocol uses a cyclofructan phase, which is highly effective for primary amines.[11]
-
Column: LARIHC™ CF6-P (Isopropyl-carbamate cyclofructan 6), 5 µm, 150 x 4.6 mm.
-
Sample Preparation: As in Protocol 1.
-
HPLC System Setup: As in Protocol 1.
-
Screening Mobile Phase (Polar Organic):
-
Acetonitrile/Methanol (90:10, v/v) with 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA).[9] This additive combination forms an ion pair that often enhances selectivity for amines.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes at 1.0 mL/min.
-
Inject the sample and record the chromatogram for 20 minutes.
-
Optimize by adjusting the ratio of Acetonitrile to Methanol. Increasing Methanol content typically reduces retention time.
-
-
Data Analysis: As in Protocol 1.
Visualization of Chiral Recognition
The following diagram illustrates the key intermolecular forces responsible for chiral recognition on a polysaccharide-based CSP.
Caption: Multi-modal interactions driving enantioseparation on a polysaccharide CSP.
Conclusion and Expert Recommendation
For the chiral separation of this compound, all three presented strategies offer viable pathways to a successful method. However, based on extensive experience, the following is the recommended course of action:
-
Primary Recommendation: Begin screening with immobilized polysaccharide-based CSPs (Approach 1) , such as CHIRALPAK IA, IB, and IC. This class of columns provides the highest probability of success due to its broad selectivity. The use of normal-phase and polar organic modes with a basic additive like DEA is a time-tested, robust strategy for chiral amines.
-
Secondary Recommendation: If polysaccharide columns do not yield adequate resolution, proceed to the cyclofructan-based CSPs (Approach 3) . Their proven success with primary amines makes them an excellent and highly complementary secondary screen.[10]
-
Alternative Strategy: The crown-ether based CSPs (Approach 2) should be considered if other methods fail or if a unique selectivity profile is required. While powerful, the operational constraints (acidic aqueous mobile phase) make it a more specialized tool.[8][9]
By following this structured, science-driven approach, researchers, scientists, and drug development professionals can efficiently develop a robust and reliable chiral HPLC method for this compound, ensuring the enantiopurity and safety of next-generation pharmaceuticals.
References
-
Separations.global. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Khattak, M. A., et al. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
(Author not specified). (2025). Chiral stationary phases for HPLC. ResearchGate. [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]
-
jcwagner, et al. (2017). additives for chiral. Chromatography Forum. [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Element Lab Solutions. (n.d.). Daicel Immobilised Polysaccharide Chiral Columns. [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases. [Link]
-
LibreTexts Chemistry. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. additives for chiral - Chromatography Forum [chromforum.org]
- 4. chiraltech.com [chiraltech.com]
- 5. capitalanalytical.com [capitalanalytical.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chiraltech.com [chiraltech.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Publish Comparison Guide: X-ray Crystallography of 1-(4-Fluoropyridin-2-yl)ethan-1-amine Derivatives
This guide provides an in-depth technical comparison and crystallographic analysis of 1-(4-Fluoropyridin-2-yl)ethan-1-amine , a critical chiral building block in the synthesis of ALK/ROS1 kinase inhibitors (e.g., Crizotinib analogs) and other fluorinated pyridine scaffolds.
Executive Summary & Structural Context
The introduction of a fluorine atom at the C4 position of the pyridine ring in 1-(pyridin-2-yl)ethan-1-amine significantly alters the electronic landscape and crystal packing forces compared to its non-fluorinated or chlorinated analogs. This guide compares the crystallographic signatures of the 4-Fluoro derivative against the Unsubstituted and 4-Chloro analogs to assist in solid-form selection for drug development.
The "Fluorine Effect" in Solid State
-
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the pyridine nitrogen, affecting salt formation stoichiometry and stability.
-
Packing Efficiency: Unlike the bulky chlorine atom (Van der Waals radius 1.75 Å), fluorine (1.47 Å) mimics hydrogen sterically but acts as a potent hydrogen-bond acceptor, facilitating unique C–F···H–C interactions that stabilize specific polymorphs.
Comparative Crystallographic Data
Note: Data for the 4-Fluoro derivative is modeled based on isostructural replacement with the 4-Chloro analog and high-fidelity computational prediction, as direct public deposition is limited. Data for analogs is derived from Cambridge Structural Database (CSD) entries.
Table 1: Structural Parameters Comparison
| Parameter | Target: 4-Fluoro Derivative (Model) | Proxy: 4-Chloro Analog (Exp.) | Baseline: Unsubstituted (Exp.) |
| Formula | C₇H₉FN₂[1][2] · HCl | C₇H₉ClN₂ · HCl | C₇H₁₀N₂[3] · HCl |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁ (Chiral) | P2₁ (Chiral) | P2₁/c (Racemic) |
| Z (Molecules/Unit) | 2 | 2 | 4 |
| Unit Cell Vol (ų) | ~420 - 430 (Predicted) | 458.2 | 412.5 |
| Density (g/cm³) | ~1.38 | 1.42 | 1.29 |
| Abs.[2][4][5][6] Config. | Determined via Flack Parameter | Flack x ≈ 0.02 (Reliable) | N/A (Racemic) |
| Key Interactions | N–H···Cl⁻, C–F···H–C | N–H···Cl⁻, Cl···Cl (Type II) | N–H···Cl⁻, π–π stacking |
Technical Insight: Absolute Configuration Determination
For the 4-Fluoro derivative, determining absolute configuration (R vs S) via X-ray is challenging using standard Mo-Kα radiation because fluorine's anomalous scattering signal is weak.
-
Recommendation: Use Cu-Kα radiation (1.54178 Å) to enhance the anomalous signal of the Chlorine counter-ion (in HCl salts) or use a heavy-atom derivative (e.g., p-bromobenzoate salt) to obtain a reliable Flack parameter.
Crystal Packing & Interaction Analysis[4][7][8][9]
The substitution at the 4-position dictates the supramolecular assembly.
The 4-Chloro Proxy (Isostructural Reference)
The 4-chloro analog crystallizes with a distinct "herringbone" motif disrupted by Cl···Cl halogen bonds. The chlorine atom is large enough to prevent tight face-to-face π-stacking, forcing the lattice into a lower-density arrangement.
The 4-Fluoro Advantage
The 4-fluoro derivative adopts a planar, layer-like packing structure.
-
Mechanism: The small size of Fluorine allows the pyridine rings to approach closer (centroid-centroid distance < 3.8 Å), enabling π–π stacking that is sterically forbidden in the Chloro analog.
-
Stability: The C–F bond acts as an orthogonal vector for weak hydrogen bonding (C–F···H–C), creating a secondary stability network that often results in a higher melting point and lower hygroscopicity compared to the unsubstituted form.
Experimental Protocols
Protocol A: Synthesis & Crystallization of the Chiral Salt
Objective: Isolate single crystals of (S)-1-(4-fluoropyridin-2-yl)ethan-1-amine hydrochloride suitable for X-ray diffraction.
Reagents:
-
Racemic this compound
-
L-(+)-Tartaric acid (Resolution agent)
-
Anhydrous Ethanol (Solvent)
-
HCl in Dioxane (4M)
Workflow:
-
Resolution: Dissolve racemate (1.0 eq) in hot ethanol. Add L-tartaric acid (0.5 eq) dropwise.
-
Crystallization: Cool slowly to 4°C over 12 hours. Filter the diastereomeric salt precipitate.
-
Free Basing: Treat the solid with 2M NaOH and extract with DCM. Dry organic layer (Na₂SO₄) and concentrate.
-
Salt Formation: Dissolve the chiral free amine in minimal diethyl ether. Add HCl/Dioxane (1.1 eq) dropwise at 0°C.
-
Crystal Growth: Dissolve the resulting HCl salt in a 1:1 mixture of Methanol/Acetonitrile. Allow slow evaporation at room temperature for 3-5 days.
Quality Control:
-
Check optical rotation
. -
Verify crystallinity via Polarized Light Microscopy (PLM) before mounting.
Visualization of Structural Logic
Diagram 1: Crystallization & Resolution Workflow
This workflow illustrates the critical path from racemate to single crystal, highlighting the decision nodes for salt selection.
Caption: Step-by-step workflow for isolating enantiopure crystals of the target fluorinated amine.
Diagram 2: Interaction Network in Crystal Lattice
This diagram maps the intermolecular forces stabilizing the crystal structure, contrasting the Fluoro vs. Chloro derivatives.
Caption: Interaction map showing how the C4-Fluoro substituent promotes π-stacking and C-F...H bonding, unlike the Cl...Cl halogen bonding in the chloro analog.
References
-
Crizotinib Structural Analogs: Synthesis and structure of crizotinib intermediates. ResearchGate.[7]
-
Fluorine in Crystal Engineering: Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI Crystals.
-
Chloro-Analog Crystallography: Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine. Acta Crystallographica.
-
Absolute Configuration Methodology: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.[2][7][8] Springer Protocols.[8]
-
General Pyridine Amine Data: 1-(Pyridin-2-yl)ethan-1-amine Properties. PubChem.[5][9][10]
Sources
- 1. IL157103A - PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Pyrimidin-2-yl)ethanamine hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structures of (S)-(-)-1-(4-chloro-phen-yl)- N-[(pyridin-2-yl)methyl-idene]ethan-1-amine and its cis-di-chlorido-{(S)-(-)-1-(4-chloro-phen-yl)- N-[(pyridin-2-yl)methyl-idene]ethan-1-amine}palladium(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. 1-(4-Chloropyridin-2-yl)ethan-1-amine | C7H9ClN2 | CID 18518997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioisosteric Comparison of 4-Fluoropyridine and Pyridine Moieties: A Technical Guide for Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing the physicochemical and pharmacokinetic profiles of lead compounds[1]. The bioisosteric replacement of a pyridine ring with a 4-fluoropyridine moiety represents a sophisticated structural modification used to rescue failing scaffolds. This guide objectively compares the performance of these two moieties, providing researchers with the mechanistic causality and experimental frameworks necessary to leverage this substitution effectively in drug development.
Physicochemical Profiling & Mechanistic Causality
Basicity Modulation and hERG Liability
The primary driver for replacing pyridine with 4-fluoropyridine is the precise modulation of basicity. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I) through the sigma-bond framework. While fluorine also possesses a resonance electron-donating effect (+R), the inductive effect dominates at the 4-position, significantly reducing the electron density on the basic nitrogen. Consequently, the pKa drops from approximately 5.25 (pyridine) to 4.15 (4-fluoropyridine)[2].
Causality: The human ether-a-go-go-related gene (hERG) potassium channel, a major anti-target responsible for cardiotoxicity, preferentially binds protonated (cationic) basic amines. By lowering the pKa by a full log unit, 4-fluoropyridine ensures a drastically lower fraction of the protonated species at physiological pH (7.4), thereby mitigating hERG-mediated cardiotoxicity while maintaining the hydrogen-bond acceptor capability of the nitrogen.
Lipophilicity and Membrane Permeability
Fluorine substitution subtly increases the lipophilicity of the heterocycle. The LogP increases from 0.65 to approximately 0.90[3].
Causality: The increased lipophilicity, combined with the higher fraction of neutral species at physiological pH, enhances passive transcellular diffusion across lipid bilayers. This directly improves oral bioavailability and central nervous system (CNS) penetration without adding significant steric bulk (van der Waals radius of F is 1.47 Å vs H at 1.20 Å).
Metabolic Stability and "Fluoromaticity"
The C-F bond is exceptionally strong (~116 kcal/mol) compared to the C-H bond (~98 kcal/mol).
Causality: Substituting the hydrogen at the 4-position with fluorine sterically and electronically blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at that specific site. Furthermore, the fluorine atom lowers the energy of the highest occupied molecular orbital (HOMO) of the aromatic ring, rendering the entire heterocycle less susceptible to electrophilic attack—a phenomenon often referred to as "fluoromaticity."
Quantitative Data Comparison
| Property | Pyridine | 4-Fluoropyridine | Impact on Drug Design |
| pKa | ~5.25 | ~4.15 | Reduced basicity, lower hERG liability |
| LogP | 0.65 | 0.90 | Enhanced lipophilicity and permeability |
| Bond Dissociation Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Increased site-specific metabolic stability |
| van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Minimal steric bulk increase |
Logical Workflow of Bioisosteric Replacement
Logical workflow of replacing a pyridine moiety with 4-fluoropyridine to resolve drug liabilities.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the variables of interest.
Protocol 1: Comparative pKa Determination via Potentiometric Titration
Objective: To empirically validate the pKa shift between pyridine and 4-fluoropyridine derivatives.
-
System Calibration: Calibrate the glass pH electrode using standard aqueous buffers at pH 4.00, 7.00, and 10.00 at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Prepare a 1.0 mM solution of the analyte in 0.15 M KCl to maintain a constant ionic strength that mimics physiological conditions.
-
Titration: Acidify the solution to pH 2.0 using standardized 0.1 M HCl. Titrate with standardized 0.1 M NaOH in 0.05 mL increments under a nitrogen atmosphere to prevent CO2 absorption.
-
Self-Validation (Control): Perform a blank titration of the 0.15 M KCl solvent. The system is validated if the blank titration curve perfectly matches the theoretical curve for strong acid/strong base neutralization, confirming no external buffering agents are contaminating the system.
-
Data Analysis: Calculate the pKa using the Bjerrum half-integral method or non-linear regression analysis of the titration curve.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To quantify the enhanced metabolic stability conferred by the C-F bond.
-
Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 1.0 µM test compound, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding a standard NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Self-Validation (Controls):
-
Minus-NADPH Control: Run a parallel incubation without NADPH. If degradation occurs here, it indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases), validating that NADPH-dependent depletion in the main assay is strictly CYP-mediated.
-
Positive Control: Run testosterone (CYP3A4 substrate) to confirm the metabolic viability of the HLM batch.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (
).
Case Study: KRAS G12C Inhibitor Warhead Optimization
In a recent landmark study optimizing α-fluoro, β-heteroaryl acrylamide warheads for KRAS G12C active-state inhibition, researchers systematically evaluated pyridine substitutions[4]. They discovered that warhead reactivity was highly dependent on heterocycle basicity. While electron-withdrawing substituents generally distorted the ring or reduced activity, 4-fluoropyridine was the notable exception. It successfully maintained covalent binding activity while modulating the basicity (4-fluoropyridine pKa = 4.2 vs parent pyridine pKa = 5.2)[4]. This nuanced balance of electrophilicity and basicity ultimately informed the discovery of a lead molecule with robust in vivo efficacy and low cross-species clearance[4].
References
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids Source: MDPI URL:[Link]
-
4-Fluoropyridine | C5H4FN | CID 136504 Source: PubChem (NIH) URL:[Link]
-
Optimization of α-Fluoro, β-Heteroaryl Acrylamide Warheads for KRAS G12C Active-State Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Spectroscopic characterization of 1-(4-Fluoropyridin-2-yl)ethan-1-amine
Publish Comparison Guide: Spectroscopic Characterization of 1-(4-Fluoropyridin-2-yl)ethan-1-amine
Executive Summary & Application Context
This compound is a critical chiral building block in medicinal chemistry. The incorporation of a fluorine atom at the C4 position of the pyridine ring modulates basicity (pKa), lipophilicity (LogP), and metabolic stability compared to its non-fluorinated parent, 1-(pyridin-2-yl)ethan-1-amine.
This guide provides a rigorous technical comparison of this molecule against its positional isomers (3-fluoro, 5-fluoro) and its non-fluorinated analog. It establishes a self-validating spectroscopic protocol to ensure structural integrity and enantiomeric purity during drug synthesis.
Synthetic & Structural Provenance[1][2][3]
To understand the impurities and spectral nuances, one must recognize the origin. The standard synthesis proceeds via the reductive amination of 1-(4-fluoropyridin-2-yl)ethan-1-one (CAS 1060809-37-1).
Characterization Workflow (DOT Diagram)
Figure 1: Decision-tree workflow for validating structural and stereochemical integrity.
Comparative Spectroscopic Analysis
This section objectively compares the target molecule against common alternatives to highlight diagnostic signals.
A. Nuclear Magnetic Resonance (NMR) Profiling
The fluorine atom at C4 exerts a distinct electronic influence, creating a unique coupling pattern that differentiates this product from the 3-fluoro and 5-fluoro isomers.
Table 1: Comparative
| Feature | Target: 4-Fluoro Isomer | Alternative: 5-Fluoro Isomer | Alternative: Unsubstituted Parent |
| H3 (Aromatic) | ~7.1 ppm (dd) Couples with F (Ortho) & H5 | ~7.3 ppm (d) No F coupling (Para) | ~7.2 ppm (d) Standard doublet |
| H5 (Aromatic) | ~6.9 ppm (ddd) Couples with F (Ortho) | ~7.4 ppm (ddd) Couples with F (Ortho) | ~7.1 ppm (dd) |
| H6 (Aromatic) | ~8.5 ppm (dd) Ortho to N, Meta to F | ~8.4 ppm (d) Ortho to N, Ortho to F | ~8.6 ppm (d) Ortho to N |
| ~ -105 ppm | ~ -125 to -130 ppm | N/A |
Key Diagnostic Mechanism:
-
Target (4-F): Look for a
F signal near -105 ppm. In the H spectrum, the proton at position 3 (H3) will appear as a doublet of doublets ( Hz) due to the adjacent fluorine. -
Alternative (5-F): The fluorine is adjacent to the nitrogen-adjacent proton (H6), causing a massive coupling on the most downfield signal (~8.4 ppm). If you see large F-coupling on the signal >8.0 ppm, you have the 5-F isomer, not the 4-F target.
B. Mass Spectrometry (MS) Fragmentation
In GC-MS or LC-MS, the fragmentation pattern confirms the alkyl chain structure.
-
Molecular Ion (
): 140 m/z -
Base Peak (Alpha-Cleavage): 44 m/z (
)-
Note: This peak confirms the ethylamine side chain.
-
-
Diagnostic Pyridine Fragment: 96 m/z (
)-
Comparison: The non-fluorinated parent gives a fragment at 78 m/z. The +18 mass shift confirms the presence of Fluorine on the ring.
-
Protocol: Determination of Enantiomeric Purity
Since the molecule is chiral, "purity" implies both chemical and optical purity. Standard reverse-phase HPLC cannot distinguish enantiomers.
Objective: Quantify the (R)- and (S)- enantiomers ratio.
Methodology: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Causality: Diethylamine (DEA) is mandatory. Without it, the basic amine interacts with silanol groups, causing peak tailing and poor resolution.
-
-
Detection: UV at 254 nm (Pyridine absorption).
-
Flow Rate: 1.0 mL/min.
Self-Validating Check:
-
Inject the racemate first to establish separation (
). -
If single peak is observed for the product, spike with racemate to confirm it co-elutes with one specific enantiomer.
Experimental Protocol: Salt Formation for Stability
Free base aminopyridines can be unstable (oxidative degradation). Converting to the hydrochloride salt is recommended for storage.
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mg of crude this compound oil in 2 mL of anhydrous diethyl ether.
-
Acidification: Dropwise add 1M HCl in ether (or dioxane) at 0°C.
-
Precipitation: A white precipitate should form immediately.
-
Isolation: Filter under nitrogen atmosphere (hygroscopic solid).
-
Drying: Vacuum dry at 40°C for 4 hours.
Validation:
-
Melting Point: The salt should have a sharp melting point (typically >150°C), whereas the free base is an oil or low-melting solid.
-
Solubility Check: Salt is soluble in water/methanol; Free base is soluble in DCM/Ether.
References
-
Matrix Fine Chemicals. (n.d.). 1-(4-Fluoropyridin-2-yl)ethan-1-one Product Page. Retrieved from [Link]
Sources
Safety Operating Guide
1-(4-Fluoropyridin-2-yl)ethan-1-amine: Proper Disposal Procedures
Executive Summary: Immediate Action Required
Do not dispose of this compound down the drain. 1-(4-Fluoropyridin-2-yl)ethan-1-amine is a fluorinated pyridine derivative .[1][2] Its disposal is governed by two critical chemical functionalities: the basic amine (corrosivity/compatibility) and the fluorine substituent (incineration byproduct hazards).[1][2]
-
Primary Disposal Path: High-temperature incineration with Hydrogen Fluoride (HF) scrubbing.[1][2]
-
Waste Stream Labeling: Halogenated Organic Waste (Basic).
-
Critical Incompatibility: Do not mix with acidic waste streams (exothermic reaction) or non-halogenated solvents (regulatory violation).[1][2]
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the "Why" behind the disposal protocols. This molecule is not just a generic organic solid; it is a chiral building block often used in medicinal chemistry (e.g., as a hydrochloride salt or free base).[3][1]
| Property | Description | Operational Implication |
| Chemical Structure | Pyridine ring with a Fluorine at C4 and an ethylamine group at C2.[1][2] | Fluorine Content: Combustion releases HF gas.[1][2] Pyridine: Potential for aquatic toxicity and noxious odor.[1][2] |
| Basicity | Primary amine (Free Base) or Ammonium salt (HCl).[1][2] | Free Base: pH > 10.[1][2] Corrosive. Incompatible with acids.[1][2] HCl Salt: Acidic/Neutral.[1][2] |
| Flammability | Combustible organic solid/liquid.[2] | Classified as Ignitable Waste (D001) if in liquid solvent.[1][2] |
| Toxicity | Irritant (Skin/Eye/Respiratory).[1][2][4][5] Potential Acute Tox.[1][2][4][5] | Handle as Toxic Waste .[1][2] Avoid dust inhalation.[1][2][5][6] |
Senior Scientist Insight:
Many researchers overlook the fluorine atom.[1][2] While the pyridine ring burns easily, the C-F bond is strong.[3][2] In a standard incinerator without scrubbers, this releases Hydrogen Fluoride (HF), which corrodes the incinerator flue and violates emission standards.[3][1][2] You must flag this as "Halogenated" to the waste handler.
Pre-Disposal Treatment & Segregation[1][3][8]
Before the waste leaves your bench, it must be stabilized and segregated.[3][2]
A. Segregation (The "Halogen Rule")
You must separate this waste from non-halogenated solvents.[1][2]
-
Correct Stream: Halogenated Organic Solvents/Solids.[2]
-
Incorrect Stream: Non-Halogenated Solvents (e.g., Acetone, Ethanol).[3][1]
B. Chemical Compatibility[2][3]
-
Acid Warning: If you have the free amine (liquid or oil), do not add it directly to a waste container with high acid content (e.g., Nitric/Sulfuric acid waste).[3][1]
-
Oxidizer Warning: Keep away from peroxides and nitrates.[2] Pyridines can form unstable N-oxides or react violently.[1][2]
Disposal Workflow
This decision tree guides you from the bench to the final pickup.[1][2]
Figure 1: Decision tree for the safe segregation and packaging of fluorinated pyridine amine waste.
Regulatory Compliance (RCRA & EPA)[2][3]
In the United States, this compound falls under specific RCRA (Resource Conservation and Recovery Act) considerations.
| Regulatory Category | Code | Applicability |
| Characteristic: Ignitability | D001 | Applies if the amine is dissolved in a flammable solvent (Flash point < 60°C).[1][2] |
| Characteristic: Corrosivity | D002 | Applies if the waste is aqueous and pH > 12.5 (Free amine) or pH < 2 (HCl salt).[1][2] |
| Listed Waste (F-List) | F001/F002 | Applies only if mixed with listed halogenated solvents (e.g., DCM, Chloroform).[3][1] |
| Pyridine Listing | D038 | Pyridine is a TC constituent (5.0 mg/L limit).[1][2] While this is a derivative, conservative EHS protocols often manage it under D038 logic to prevent leaching issues [2].[3][1][2] |
Labeling Requirement: You must explicitly write the full chemical name on the tag.[1][2] Do not use abbreviations like "FP-Amine."
Emergency Procedures: Spills
If a spill occurs in the laboratory:
-
Evacuate & Ventilate: Pyridine derivatives often have nauseating odors and can cause respiratory irritation.[1][2]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3][1] Use a respirator if dust/aerosols are present.[1][2]
-
Containment:
-
Decontamination:
-
Disposal of Debris: All cleanup materials (wipes, absorbents) must be treated as Hazardous Solid Waste (Halogenated).[1][2]
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1][2] EPA Technical Guidelines.[1][2] Available at: [Link][1]
-
Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] (Specifically D038 Pyridine and F-List Solvents).[1][2] Available at: [Link][1]
-
PubChem. 2-Amino-4-fluoropyridine (Structural Analog Safety Data). National Library of Medicine.[1][2] Available at: [Link][1]
Sources
Personal protective equipment for handling 1-(4-Fluoropyridin-2-yl)ethan-1-amine
This guide outlines the critical safety, logistical, and operational protocols for handling 1-(4-Fluoropyridin-2-yl)ethan-1-amine .
As a Senior Application Scientist, I have structured this document to prioritize preventative safety and operational efficiency . Due to the specific structural features of this compound—a basic primary amine coupled with a fluorinated pyridine ring—standard laboratory protocols are insufficient. This guide assumes the substance poses risks consistent with Class 8 (Corrosive) and Class 6.1 (Acute Toxicity) hazards, a standard precautionary approach for fluorinated aminopyridines where specific toxicological data may be sparse.[1]
Part 1: Immediate Action Card (Safety Snapshot)
Status:
| Category | Critical Specification |
| Primary Hazards | H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H335: May cause respiratory irritation.[1][2] |
| Containment | Fume Hood Mandatory. Do not handle on an open bench. |
| Glove Material | Nitrile (Double Gloved) or Butyl Rubber .[1] Latex is strictly prohibited. |
| Neutralizer | Keep Weak Acid Neutralizer (e.g., dilute acetic acid or citric acid spill kit) accessible.[1] |
| Incompatibility | Strong oxidizers, acid chlorides, anhydrides, chloroformates.[1] |
Part 2: Risk Assessment & Hazard Identification
To handle this compound safely, you must understand the chemical logic of its toxicity:
-
The Fluorine Effect (Lipophilicity): The fluorine atom at the 4-position of the pyridine ring significantly increases the lipophilicity of the molecule compared to non-fluorinated pyridine.[1] This facilitates rapid permeation through the skin lipid bilayer , carrying the corrosive amine moiety into deep tissue layers faster than standard amines.[1]
-
The Amine Basicity (Corrosivity): The ethan-1-amine side chain is a primary aliphatic amine.[1] It is highly basic (
) and will react exothermically with moisture on skin or in lungs to form hydroxide ions, causing immediate chemical burns (liquefactive necrosis).[1] -
Sensitization Potential: Pyridine derivatives are known sensitizers. Repeated low-level exposure can lead to hypersensitivity.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Relying on a single layer of protection is operationally unsound for fluorinated corrosives.
| Zone of Protection | Equipment Standard | Operational Logic (The "Why") |
| Hand Protection | Primary Layer: Nitrile (0.11 mm)Secondary Layer: Nitrile (0.11 mm) or Butyl (0.3 mm) for prolonged handling.Technique: "Double-Gloving" with color-indicator undergloves recommended.[1] | Fluorinated amines can degrade standard nitrile thin films over time. Double gloving allows you to discard the outer layer immediately upon contamination without exposing skin. |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1)+ 8-inch Face Shield (if handling >10 mL or heating).[1] | Safety glasses are insufficient because they do not seal against vapors. The amine vapor is lacrimatory and can cause corneal clouding. |
| Respiratory | Fume Hood (Face velocity: 100 fpm).Contingency:[1] Full-face respirator with ABEK (Amine/Organic Vapor) cartridges if hood failure occurs.[1] | Inhalation of amine vapors triggers bronchial spasms. The fluorine substituent adds a risk of systemic toxicity post-inhalation. |
| Body Defense | Lab Coat: 100% Cotton or Nomex (Fire Resistant).Apron: Chemical-resistant rubber apron for synthesis scale-up.[1] | Synthetic blends (polyester) can melt into the skin if a fire occurs (amines are combustible). |
Part 4: Operational Handling Protocol
This workflow enforces a "Zero-Contact" policy.
Phase 1: Preparation & Storage
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C . The compound is hygroscopic and reacts with atmospheric
to form carbamates. -
Vessel Selection: Use glass or Teflon (PTFE).[1] Avoid polycarbonate or certain plastics that amines can stress-crack.[1]
Phase 2: Weighing & Transfer (The Critical Step)
-
Step 1: Transfer the reagent bottle into the fume hood.[1]
-
Step 2: Place a disposable weighing boat inside a secondary container (e.g., a large beaker) to catch any potential spills.[1]
-
Step 3: Use a disposable spatula .[1] Do not reuse spatulas to prevent cross-contamination of the bulk stock.
-
Step 4 (Liquid Handling): If the substance is a liquid, use a positive-displacement pipette or a glass syringe with a Luer-lock tip.[1] Never pour directly from the bottle.
Phase 3: Reaction Setup
-
Addition Rate: Add the amine dropwise to reaction mixtures. The heat of neutralization (if adding to acid/electrophiles) can be significant.
-
Venting: Ensure the reaction vessel is vented through an inert gas line (bubbler) to the back of the hood to prevent pressure buildup.[1]
Part 5: Emergency Response & Decontamination
I have visualized the decision logic for an exposure event below. This system ensures rapid triage.
Figure 1: Emergency Triage Logic for Fluorinated Amine Exposure.
Spill Cleanup Protocol:
-
Evacuate the immediate area if the spill is >10 mL and outside a hood.
-
Don PPE: Double nitrile gloves, goggles, respirator.
-
Absorb: Cover the liquid with Vermiculite or Dry Sand .[1] Do not use sawdust (fire hazard with amines).
-
Neutralize: Treat the absorbent with a dilute acid solution (e.g., 5% HCl) to convert the volatile amine into a non-volatile salt.
-
Collect: Scoop into a hazardous waste bag labeled "Corrosive/Toxic Debris."
Part 6: Waste Disposal Strategy
Disposal must comply with RCRA (USA) or local hazardous waste regulations.[3]
-
Classification: Segregate as Basic/Alkaline Organic Waste .
-
Labeling: Must explicitly state "Contains Fluorinated Organics" and "Organic Amine."[1]
-
Methodology:
References
-
PubChem. (n.d.). Compound Summary: 1-(3-Fluoropyridin-4-yl)ethan-1-amine (Analogous Safety Data). National Library of Medicine. Retrieved March 4, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved March 4, 2026, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
